1H-Indol-2-yl(phenyl)methanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-indol-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGAYEJPGHIHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346592 | |
| Record name | benzoyl indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-86-2 | |
| Record name | benzoyl indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the pharmaceutically relevant compound, 1H-Indol-2-yl(phenyl)methanone. The indole scaffold is a privileged structure in medicinal chemistry, and its 2-acyl derivatives are of significant interest for the development of novel therapeutic agents. This document outlines a common synthetic route and provides key characterization data to aid researchers in their drug discovery and development efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a widely utilized and classical approach. This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization to form the indole ring.
Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis provides a direct route to the indole nucleus. The general pathway for the synthesis of this compound via this method is depicted below.
Figure 1: General workflow for the Fischer indole synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
2-Bromoacetophenone
-
Ethanol
-
Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)
-
Xylene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq.) in ethanol.
-
Add phenylhydrazine (1.1 eq.) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The formed phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude phenylhydrazone, add xylene and a Lewis acid catalyst such as anhydrous zinc chloride (2.0 eq.) or a protic acid like polyphosphoric acid.
-
Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization of this compound
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO | |
| Molecular Weight | 221.26 g/mol | |
| Appearance | Expected to be a solid | |
| Melting Point | 110 °C (decomposed) for --INVALID-LINK--methanone |
Table 1: Physical properties of this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3313 | N-H stretching of the indole ring | |
| ~1669 | C=O stretching of the ketone |
Table 2: Key FTIR spectral data for the functional groups in a 2-benzoylindole derivative.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~10.9 | Singlet | 1H | Indole N-H | |
| ~6.4 - 7.7 | Multiplet | 13H (for analogue) | Aromatic protons |
Table 3: ¹H NMR spectral data for a 2-benzoylindole derivative in CDCl₃.
Mass Spectrometry (MS)
| m/z | Interpretation | Reference |
| 221.08 | [M]⁺, molecular ion peak for C₁₅H₁₁NO | |
| 298.19 | [M]⁺ for --INVALID-LINK--methanone | |
| 193.03 | Fragment corresponding to the loss of the benzoyl group from the analogue | |
| 105.02 | Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ from the analogue | |
| 77.1 | Fragment corresponding to the phenyl cation [C₆H₅]⁺ from the analogue |
Table 4: Mass spectrometry data for this compound and a related analogue.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Figure 2: Workflow from synthesis to structural confirmation.
This comprehensive guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel indole-based compounds.
Spectroscopic Analysis of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Indol-2-yl(phenyl)methanone, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| Indole-NH | 10.9 | Singlet (broad) | CDCl₃ |
| Aromatic-H | 6.4-7.7 | Multiplet | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
| Chemical Shift (δ ppm) | Assignment (Tentative) | Solvent |
| 188.9 | C=O (Ketone) | CDCl₃ |
| 134.2 | Aromatic C | CDCl₃ |
| 133.5 | Aromatic C | CDCl₃ |
| 130.4 | Aromatic C | CDCl₃ |
| 129.5 | Aromatic C | CDCl₃ |
| 129.4 | Aromatic C | CDCl₃ |
| 129.1 | Aromatic C (merged signal) | CDCl₃ |
| 128.9 | Aromatic C | CDCl₃ |
| 128.8 | Aromatic C | CDCl₃ |
| 128.1 | Aromatic C | CDCl₃ |
| 116.5 | Aromatic C | CDCl₃ |
| 107.3 | Aromatic C | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3313 | N-H Stretch (Indole) |
| 1669 | C=O Stretch (Ketone) |
Table 4: Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Weight | 221.25 g/mol |
| Molecular Formula | C₁₅H₁₁NO |
| Mass Spectrum (m/z) | A molecular ion peak is observed at m/z = 221. |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 0 to 220 ppm is commonly used.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile compounds.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of this compound.
References
An In-depth Technical Guide on the Potential Mechanisms of Action of 1H-Indol-2-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the potential mechanisms of action for 1H-Indol-2-yl(phenyl)methanone based on published data for structurally related indole-2-carbonyl derivatives. Direct experimental data on this compound is limited in the public domain. The information presented herein is for research and informational purposes only.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and neurological activities. This compound, a member of the 2-aroylindole class, possesses a core structure that suggests several potential mechanisms of action based on the known biological activities of analogous compounds. This technical guide explores the most probable molecular targets and signaling pathways for this compound, providing a foundation for future research and drug development efforts. The primary hypothesized mechanisms include tubulin polymerization inhibition, cannabinoid receptor modulation, and cyclooxygenase (COX) enzyme inhibition.
Potential Mechanism: Tubulin Polymerization Inhibition
A significant body of research has identified various indole derivatives, particularly those with an aroyl group at the 2-position, as potent inhibitors of tubulin polymerization.[1][2] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of several successful anticancer chemotherapeutics.
Signaling Pathway
The proposed pathway involves the binding of the indole derivative to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle. The cellular consequence is an arrest in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.
Caption: Hypothesized pathway of tubulin polymerization inhibition.
Quantitative Data for Structurally Related Compounds
While specific data for this compound is unavailable, the following table summarizes the tubulin polymerization inhibitory activity of related indole derivatives.
| Compound Class | Specific Compound Example | IC50 (Tubulin Polymerization) | Reference Cancer Cell Line | GI50/IC50 (Cell Growth) | Citation |
| 3-Formyl-2-phenylindoles | Compound 169e | 1.5 µM | MDA-MB 231 (Breast) | 35 nM | [3] |
| Aroylindoles | I-387 | Not specified, but active | PC-3 (Prostate) | Not specified | [3] |
| Indole-triazole hybrids | Compound 7i | 3.03 ± 0.11 µM | NCI 60 panel | 1.85 - 5.76 µM | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring the effect of compounds on tubulin polymerization.[5][6]
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.
-
GTP Stock: Prepare a 10 mM solution of GTP in general tubulin buffer.
-
Fluorescent Reporter Stock: Prepare a 1 mM solution of DAPI in DMSO.
-
Test Compound: Prepare a 10X stock solution of this compound in 10% DMSO.
-
-
Assay Procedure:
-
In a pre-warmed 96-well black plate, add 5 µL of the 10X test compound solution to triplicate wells. Include wells for a vehicle control (10% DMSO) and a positive control (e.g., colchicine).
-
Prepare the reaction mixture by combining the tubulin stock, GTP (to a final concentration of 1 mM), glycerol (to 15%), and DAPI (to a final concentration of 10 µM).
-
Initiate the polymerization by adding 45 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 90 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the percentage of inhibition by comparing the area under the curve (AUC) or the Vmax of the polymerization reaction in the presence of the test compound to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Potential Mechanism: Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The indole-2-carboxamide scaffold is a well-established template for allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system.[7][8] While this compound is a ketone, its structural similarity to these carboxamides suggests a potential interaction with an allosteric site on the CB1 receptor. Allosteric modulators can fine-tune receptor signaling without directly competing with the endogenous ligand.
Logical Relationship Diagram
Allosteric modulators can be classified as positive (PAM), negative (NAM), or neutral. They bind to a site topographically distinct from the orthosteric site, altering the affinity and/or efficacy of the endogenous agonist (e.g., anandamide).
Caption: Allosteric modulation of the CB1 receptor.
Quantitative Data for Structurally Related Compounds
The following table presents data for well-characterized indole-2-carboxamide CB1 allosteric modulators.
| Compound | Type | EC50 (Stimulatory Activity) | KB (Binding Affinity) | α (Cooperativity Factor) | Citation |
| Carboxamide 13 | PAM/NAM | 50 nM | Not Reported | Not Reported | [7][9] |
| Carboxamide 21 | PAM/NAM | 90 nM | Not Reported | Not Reported | [7][9] |
| Compound 12d | PAM | Not Reported | 259.3 nM | 24.5 | [10] |
| Compound 12f | PAM | Not Reported | 89.1 nM | Not Reported | [10] |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity and cooperativity of a test compound at the CB1 receptor.[11][12]
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available membranes from cells expressing human CB1 receptors (e.g., Chemiscreen).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
-
Non-specific Binding Control: A high concentration of unlabeled CP-55,940 (e.g., 5 µM).
-
Test Compound: Serial dilutions of this compound in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine 5 µg of CB1 membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining the cooperativity factor (α), perform the assay in the presence and absence of a fixed concentration of an orthosteric agonist.
-
Total binding is measured in the absence of any competing ligand, while non-specific binding is measured in the presence of the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki or IC50 values for the test compound by fitting the competition binding data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism).
-
The allosteric parameters (KB and α) can be calculated using models that account for the effects of the allosteric modulator on the binding of the orthosteric radioligand.
-
Potential Mechanism: Cyclooxygenase (COX) Inhibition
The indole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which function by inhibiting cyclooxygenase (COX) enzymes.[13] COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammatory conditions.
Signaling Pathway
The anti-inflammatory action would stem from the direct inhibition of COX-2, preventing the synthesis of pro-inflammatory prostaglandins (like PGE₂). This reduces the downstream effects of inflammation, such as vasodilation, increased vascular permeability, and pain sensitization.
Caption: Hypothesized pathway of COX-2 inhibition.
Quantitative Data for Structurally Related Compounds
The table below shows the COX inhibitory activity of representative indole-based compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Indomethacin | 0.08 | 1.4 | 0.06 | [13] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | > 100 | 0.32 | > 312 | [13] |
| Indole Schiff Base (S14) | Not Reported | Not Reported | 63.69% inhibition (in vivo) | [14] |
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits for screening COX inhibitors.[15][16]
-
Reagent Preparation:
-
Enzyme: Reconstitute human recombinant COX-1 or COX-2 enzyme in the provided buffer.
-
Assay Buffer: Typically a Tris-HCl based buffer, pH 8.0.
-
Cofactor: A solution containing heme and a reducing agent (e.g., L-epinephrine or TMPD).
-
Substrate: Arachidonic acid solution.
-
Fluorometric Probe: A probe that reacts with the prostaglandin G2 (PGG2) intermediate to produce a fluorescent signal.
-
Test Compound: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the assay buffer, cofactor, fluorometric probe, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound or vehicle control (for 100% activity) and a known inhibitor like celecoxib (for positive control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
Based on its structural features, this compound is a promising candidate for drug discovery with several plausible mechanisms of action. The existing literature on related 2-aroylindoles and indole-2-carbonyl derivatives strongly suggests that its primary biological activities could stem from the inhibition of tubulin polymerization, modulation of the CB1 cannabinoid receptor, or inhibition of COX enzymes. Each of these potential pathways offers distinct therapeutic opportunities, from oncology to neuropharmacology and anti-inflammatory treatments. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to empirically determine the precise mechanism of action of this compound and to unlock its full therapeutic potential. Further investigation through the outlined assays is critical to validate these hypotheses and to guide the rational design of next-generation therapeutics based on this versatile indole scaffold.
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor. [iris.cnr.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chesci.com [chesci.com]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
The Multifaceted Biological Activities of 1H-Indol-2-yl(phenyl)methanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-Indol-2-yl(phenyl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent scientific literature, presenting quantitative data, outlining experimental methodologies, and visualizing key biological pathways to facilitate further research and drug development efforts.
Anticancer Activity: A Primary Focus
A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Inhibition of Tubulin Polymerization
Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The arylthioindole (ATI) derivatives, for example, are known to bind to the colchicine site on β-tubulin.[1]
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Target/Mechanism | Reference |
| ATI derivative 3 | MCF-7 (Breast) | 52 nM | Tubulin assembly inhibition (IC50 = 3.3 µM) | [1] |
| Indole 33 | HeLa (Cervical) | Arrested >80% of cells in G2/M phase at 20–50 nM | Tubulin polymerization inhibition | [1] |
| Indole 44 | HeLa (Cervical) | Arrested >80% of cells in G2/M phase at 20–50 nM | Tubulin polymerization inhibition | [1] |
| Indolin-2-one derivative 5h | HT-29 (Colon) | 0.016 µmol/L | Cytotoxicity | [2] |
| Indolin-2-one derivative 5h | H460 (Lung) | 0.0037 µmol/L | Cytotoxicity | [2] |
| Compound 16 (Urea containing derivative) | Lung and Prostate Cancer Cells | Strong cytotoxicity | Dual EGFR/SRC kinase inhibitor | [3] |
| Pyrazolinyl-indole HD05 | Various (NCI-60 panel) | Significant growth inhibition at 10 µM | Cytotoxicity, potential EGFR inhibitor | [4] |
Modulation of Signaling Pathways
Beyond tubulin inhibition, these derivatives have been shown to interfere with critical cancer-related signaling pathways.
-
Hedgehog Signaling Pathway: Certain indole derivatives have demonstrated potent inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in many cancers. For instance, indoles 33, 44, and 81 showed strong inhibition of SAG-induced Hedgehog signaling activation with IC50 values of 19, 72, and 38 nM, respectively.[1]
-
EGFR/SRC Kinase Pathways: Some derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).[3] The cooperation between these two kinases is implicated in aggressive tumor phenotypes, and their simultaneous inhibition can induce apoptosis and delay chemotherapy resistance.[3] Compound 16, a urea-containing derivative, exhibited potent dual inhibitory activity against SRC (IC50 = 0.002 µM) and EGFR.[3]
-
Bcl-2/Mcl-1 Dual Inhibition: A series of 1-phenyl-1H-indole derivatives have been developed as dual inhibitors of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1), which are crucial for cancer cell survival.[5]
Below is a diagram illustrating the logical relationship of a this compound derivative acting as a dual EGFR and SRC kinase inhibitor, leading to apoptosis.
Antimicrobial and Anti-inflammatory Activities
While the primary focus has been on anticancer applications, derivatives of this compound have also demonstrated notable antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Various indole derivatives have been screened for their activity against a range of bacterial and fungal strains. Some compounds have shown significant efficacy, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] For example, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL.[6]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | [6] |
| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp., Bacillus sp. | Gram-negative bacteria were more susceptible | [8][9] |
| Indolylbenzo[d]imidazoles | S. aureus, MRSA, M. smegmatis, C. albicans | < 1 µg/mL - 7.8 µg/mL | [10] |
Anti-inflammatory Activity
The indole nucleus is a core component of several known anti-inflammatory drugs.[11] Consequently, derivatives of this compound have been investigated for their anti-inflammatory potential. Studies have shown that some of these compounds can suppress pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[12]
Experimental Protocols
The biological evaluation of this compound derivatives involves a range of standard and specialized assays. Below are overviews of key experimental methodologies cited in the literature.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of the test compounds are added to the wells and incubated for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[2]
-
Tubulin Polymerization Inhibition Assay
-
Principle: This assay measures the effect of compounds on the assembly of tubulin into microtubules.
-
Purified tubulin is incubated with the test compound at 37°C in a polymerization buffer.
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time using a spectrophotometer at 340 nm.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO).[1]
-
The following diagram outlines a general workflow for the initial screening of this compound derivatives for anticancer activity.
In Vitro Kinase Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
The purified kinase enzyme is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor.
-
The kinase phosphorylates the substrate.
-
The extent of phosphorylation is quantified, often using methods like radioactivity (with ³²P-ATP), fluorescence, or luminescence.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces kinase activity by 50%.[3]
-
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, microbes, and inflammation warrant further investigation. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]
- 12. omicsonline.org [omicsonline.org]
The Structure-Activity Relationship of 2-Aroylindoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aroylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aroylindoles, focusing on their activities as tubulin polymerization inhibitors, aromatase inhibitors, cannabinoid receptor modulators, and anti-inflammatory agents. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Tubulin Polymerization Inhibition: A Potent Anticancer Strategy
2-Aroylindoles have been extensively investigated as inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells. These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.
Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Tubulin Inhibitors
The antiproliferative activity of 2-aroylindoles is significantly influenced by the nature and position of substituents on both the indole ring and the aroyl moiety.
Table 1: SAR of 2-Aroylindoles as Tubulin Polymerization Inhibitors
| Compound | R1 (Indole Position 5) | R2 (Aroyl Ring) | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (HeLa, IC50, nM) |
| D-64131 | 5-OCH3 | Phenyl | - | 62 |
| D-68144 | 5-OCH3 | 3-Fluorophenyl | - | 24 |
| 13 | H | 3,4,5-Trimethoxyphenyl | 1.9 | 25 |
| 14 | H | 3-Hydroxy-4-methoxyphenyl | 1.1 | 10 |
| 15 | H | 3-Amino-4-methoxyphenyl | 1.2 | 15 |
| 18 | 5-Cl | 3,4,5-Trimethoxyphenyl | 1.8 | 43 |
Data compiled from multiple sources.
Key SAR Insights:
-
Aroyl Ring Substitution: The substitution pattern on the aroyl ring is a critical determinant of activity. The presence of hydrogen bond donors and acceptors, such as hydroxyl and amino groups at the meta and para positions, significantly enhances tubulin polymerization inhibitory activity. The 3,4,5-trimethoxyphenyl moiety is a particularly favorable substituent, consistently leading to potent compounds.
-
Indole Ring Substitution: Modifications on the indole nucleus also modulate activity. A methoxy group at the 5-position of the indole ring, as seen in D-64131 and D-68144, is well-tolerated and can contribute to potent antiproliferative effects.[1] Halogen substitution, such as a chloro group at the 5-position, can also result in highly active compounds.
Signaling Pathway and Experimental Workflow
2-Aroylindoles disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Mechanism of 2-Aroylindole-Induced G2/M Arrest
Workflow for Tubulin Polymerization Assay
Detailed Experimental Protocols
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Materials: Purified bovine brain tubulin (>99% pure), GTP solution, general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in DMSO.
-
Procedure:
-
Prepare a reaction mixture containing tubulin (final concentration 3 mg/mL) and GTP (final concentration 1 mM) in general tubulin buffer on ice.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined from the linear portion of the absorbance curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
This assay determines if a compound binds to the colchicine-binding site on tubulin.
-
Materials: Purified tubulin, [3H]-colchicine, test compound, scintillation cocktail, filter membranes.
-
Procedure:
-
Incubate purified tubulin with a constant concentration of [3H]-colchicine and varying concentrations of the test compound in a suitable buffer at 37°C for 1 hour.
-
Filter the reaction mixture through glass fiber filters to separate protein-bound and free radioligand.
-
Wash the filters to remove unbound [3H]-colchicine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-colchicine is determined as the IC50 value.
-
This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with a test compound.
-
Materials: Cancer cell line (e.g., HeLa), cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%), RNase A, propidium iodide (PI) staining solution.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Aromatase Inhibition: A Targeted Approach for Hormone-Dependent Cancers
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key therapeutic strategy for estrogen receptor-positive breast cancer.
Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Aromatase Inhibitors
The aromatase inhibitory activity of 2-arylindoles (a closely related scaffold) is sensitive to the electronic properties and substitution patterns on the indole and aryl rings.
Table 2: SAR of 2-Arylindoles as Aromatase Inhibitors
| Compound | R1 (Indole Position 5) | R2 (Aryl Ring) | Aromatase Inhibition IC50 (µM) |
| 2d | H | 4-CN-Phenyl | 1.61 |
| 21 | H | 3-Pyridyl | 3.05 |
| 27 | 5-CN | Phenyl | 3.34 |
| 24 | 5-NO2 | Phenyl | 9.00 |
Data extracted from a study on 2-arylindoles.[2][3]
Key SAR Insights:
-
Indole C5-Position: Small, polar electron-withdrawing groups at the C-5 position of the indole ring generally lead to favorable anti-aromatase activity. The activity increases in the order of Br < Cl < NO2 < CN.
-
Aryl Ring Substitution: The nature of the aryl group at the 2-position also influences activity. A cyano-substituted phenyl ring and a pyridyl ring have been shown to be effective.
Experimental Protocol for Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of human placental aromatase.
-
Materials: Human placental microsomes (source of aromatase), [1β-3H(N)]-androst-4-ene-3,17-dione (substrate), NADPH, test compound, dextran-coated charcoal.
-
Procedure:
-
Pre-incubate the human placental microsomes with the test compound at various concentrations for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [1β-3H(N)]-androst-4-ene-3,17-dione and NADPH.
-
Incubate the reaction for a further 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold chloroform.
-
Separate the aqueous phase (containing the product, [3H]H2O) from the organic phase by centrifugation.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining substrate.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits aromatase activity by 50%.
-
Cannabinoid Receptor Modulation
2-Aroylindoles have been identified as modulators of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes.
Signaling Pathway of Cannabinoid Receptors
Activation of cannabinoid receptors initiates a cascade of intracellular signaling events.
Cannabinoid Receptor Signaling Pathway
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aroylindoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Anti-inflammatory Agents
The anti-inflammatory activity is influenced by substituents on both the indole and aroyl rings.
Table 3: Anti-inflammatory Activity of Selected 2-Aroylindole Derivatives
| Compound | R1 (Indole Position 1) | R2 (Indole Position 3) | R3 (Aroyl Ring) | % Inhibition of Paw Edema (at 100 mg/kg) |
| 7b | H | Phenyl | 4-Bromophenyl | High |
| 8b | H | Phenyl | 4-Chlorophenyl | High |
Qualitative data from a study on the anti-inflammatory and analgesic activities of 2-aroylindoles.
Key SAR Insights:
-
Substitution at the 3-position of the indole with a phenyl group appears to be beneficial for activity.
-
The presence of a halogen (bromo or chloro) at the para-position of the aroyl ring contributes to high anti-inflammatory potency.
Signaling Pathway for COX-2 Mediated Inflammation
Inhibition of COX-2 by 2-aroylindoles blocks the production of prostaglandins, which are key mediators of inflammation.
COX-2 Mediated Inflammatory Pathway
Experimental Protocol for COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to selectively inhibit the COX-2 enzyme.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX-2 specific inhibitor (e.g., celecoxib) as a positive control, test compound, reaction buffer, detection reagent.
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.
-
A parallel assay is often run with the COX-1 enzyme to determine the selectivity of the inhibitor.
-
Calculate the IC50 value for COX-2 inhibition and the selectivity index (COX-1 IC50 / COX-2 IC50).
-
Conclusion
The 2-aroylindole core represents a highly adaptable and pharmacologically significant scaffold. The structure-activity relationships discussed in this guide highlight the key structural features that govern the potency and selectivity of these compounds against various biological targets. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for the rational design and development of novel 2-aroylindole-based therapeutics for the treatment of cancer, inflammatory disorders, and other diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of molecules.
References
- 1. 2-aroylindoles, a novel class of potent, orally active small molecule tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1H-Indol-2-yl(phenyl)methanone in Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 1H-Indol-2-yl(phenyl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a planar indole ring system and a flexible phenylmethanone moiety, provide a unique three-dimensional arrangement that allows for strategic modifications to achieve specific interactions with various biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, offering a comprehensive resource for researchers engaged in drug discovery and development.
Synthesis of the this compound Core
The construction of the this compound scaffold and its analogs is primarily achieved through two robust synthetic strategies: the classical Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions.
The Fischer indole synthesis remains a cornerstone for indole ring formation.[1] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to yield the indole core. For the synthesis of this compound and its derivatives, 1,4-diacyl benzenes are often employed as the ketone component.[1]
Alternatively, palladium-catalyzed reactions offer a more modular and often milder approach to constructing the 2-aroylindole system.[1] These methods typically involve the coupling of a pre-functionalized indole, such as 2-stannylindole or indole-2-boronic acid, with a benzoyl halide in the presence of a palladium catalyst and a suitable ligand. This strategy allows for a greater diversity of substituents on both the indole and phenyl rings.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[2][3] The mechanisms of action are often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival.
EGFR and CDK2 Inhibition: Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[4][5] CDK2, in complex with cyclin E or A, plays a critical role in the G1/S phase transition of the cell cycle.[6] Dual inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[7] Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[7] Some indole-based compounds have been designed as Bcl-2 inhibitors, promoting apoptosis in cancer cells where Bcl-2 is overexpressed.[8]
Anti-inflammatory Activity
The indole nucleus is a well-known pharmacophore in anti-inflammatory drugs, with indomethacin being a classic example.[9] Derivatives of this compound have also been evaluated for their anti-inflammatory properties, showing promising results in preclinical models such as the carrageenan-induced paw edema assay.[10]
Antimicrobial and Antiviral Activity
The therapeutic reach of this scaffold extends to infectious diseases. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11][12][13] Furthermore, the indole core is a key structural motif in several antiviral agents. Notably, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7][14] These compounds chelate the magnesium ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.[5][14]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected this compound derivatives and related analogs.
Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives [2]
| Compound | Target(s) | Cell Line | IC₅₀ (nM) |
| 5d | EGFR | - | 89 ± 6 |
| 5e | EGFR | - | 93 ± 8 |
| 5j | EGFR | - | 98 ± 8 |
| Erlotinib (control) | EGFR | - | 80 ± 5 |
Table 2: Bcl-2 Inhibitory Activity of Indole-Based Compounds [8]
| Compound | Target | Assay | IC₅₀ (µM) |
| U2 | Bcl-2 | ELISA | 1.2 ± 0.02 |
| U3 | Bcl-2 | ELISA | 11.10 ± 0.07 |
| Gossypol (control) | Bcl-2 | ELISA | 0.62 ± 0.01 |
Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [7]
| Compound | Target | Assay | IC₅₀ (µM) |
| 20a | HIV-1 Integrase | Strand Transfer | 0.13 |
Experimental Protocols
Synthesis of 4-(1H-indol-2-yl)phenylmethanone (Fischer Indole Synthesis)[15][16]
-
Hydrazone Formation: A solution of 1-(4-benzoylphenyl)ethanone in ethanol is treated with phenylhydrazine. The reaction mixture is refluxed for 3 hours. Upon cooling, the resulting hydrazone precipitates as a dark brown solid.
-
Cyclization: The isolated hydrazone is suspended in xylene, and anhydrous zinc chloride is added as the Lewis acid catalyst. The mixture is refluxed, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is digested with water on a water bath. The product is then extracted, dried, and purified by column chromatography to yield --INVALID-LINK--methanone.
In Vitro Anticancer Activity (MTT Assay)[17][18]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[16][19][20]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. The continued exploration of this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable molecular framework.
References
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Bcl-2 Pathway | GeneTex [genetex.com]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. HIV integration - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery of Novel Indol-2-yl Methanone Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indol-2-yl methanones have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This technical guide provides an in-depth overview of the discovery of novel indol-2-yl methanone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthetic Protocols
The synthesis of indol-2-yl methanone derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indolization
A classical and reliable method for synthesizing indole rings is the Fischer indolization.[6] This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions. For the synthesis of --INVALID-LINK--methanone, 1-[4-(benzoyl)phenyl]propan-1-one is treated with phenylhydrazine, and the resulting hydrazone is subjected to Fischer indolization using BF3–ethyl etherate in boiling acetic acid to yield the final product.[6]
Palladium-Catalyzed Annulation
Modern synthetic approaches often utilize palladium-catalyzed reactions due to their efficiency and tolerance of various functional groups. The palladium-catalyzed annulation of 2-haloanilines with alkynes is a significant method for constructing the indole ring system.[6] For instance, --INVALID-LINK--methanone has been synthesized via the palladium-catalyzed coupling of diphenylmethanone triflate with 2-ethynyl aniline.[6]
General Workflow for Synthesis
The general workflow for the synthesis and purification of indol-2-yl methanone compounds is depicted below.
Caption: General workflow for the synthesis and purification of indol-2-yl methanones.
Biological Activity and Data
Indol-2-yl methanone derivatives have been investigated for their potential to modulate various biological targets, leading to the discovery of compounds with potent inhibitory or cytotoxic activities.
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme involved in cancer's pathological immune escape, making it an attractive target for cancer immunotherapy.[3][7] A series of indol-2-yl ethanones has been identified as novel IDO inhibitors.[3] The structure-activity relationship (SAR) studies revealed that an iron-coordinating group on the linker is essential for biological activity.[3][7]
Table 1: In Vitro IDO Inhibitory Activity of Indol-2-yl Ethanone Derivatives
| Compound | Substituent (Position 5) | Substituent (Position 6) | IC50 (µM)[7] |
|---|---|---|---|
| 1 | H | H | 153 |
| 2 | F | H | 24 |
| 3 | Cl | H | 35 |
| 4 | H | F | 48 |
| 5 | H | Cl | 62 |
Data extracted from in vitro assays as described in the literature.[7]
Platelet-Derived Growth Factor (PDGF) Receptor Kinase Inhibitors
Bis(1H-2-indolyl)methanones have been identified as a novel class of inhibitors targeting the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[4] Kinetic analysis has shown an ATP-competitive mode of inhibition.[4] The most active derivatives inhibit the PDGF receptor kinase with IC50 values in the sub-micromolar range and are selective over other tyrosine and serine-threonine kinases.[4]
Table 2: PDGF Receptor Kinase Inhibitory Activity
| Compound | In-Cell Autophosphorylation IC50 (µM)[4] | Purified PDGFβ-Receptor in Vitro IC50 (µM)[4] |
|---|---|---|
| 39 | 0.1 - 0.3 | 0.09 |
| 53 | 0.1 - 0.3 | 0.1 |
| 67 | 0.1 - 0.3 | 0.02 |
Data represents the most active derivatives from the study.[4]
Anticancer Agents Targeting Prostate and Colorectal Cancer
A series of 3-(2-oxo-2-arylethylidene)indolin-2-ones, which are structurally related to indol-2-yl methanones, have demonstrated cytotoxic efficacy in prostate (PC-3) and colorectal (HCT-116) cancer cell lines.[5] The lead compounds, Raji 10 and Raji 16, induce apoptotic cell death by activating the intrinsic apoptotic pathway, which is accompanied by an increase in reactive oxygen species (ROS).[5]
Table 3: Cytotoxic Efficacy of Indolin-2-one Derivatives
| Compound | Cell Line | IC50 (µM)[5] |
|---|---|---|
| Raji 10 | PC-3 (Prostate Cancer) | < 10 |
| Raji 16 | HCT-116 (Colon Cancer) | < 10 |
The majority of the evaluated compounds showed cytotoxic efficacy with IC50 < 10 µM.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of indol-2-yl methanone compounds.
Synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone[6]
-
Hydrazone Formation: 1-[4-(benzoyl)phenyl]propan-1-one is treated with phenylhydrazine in ethanol.
-
Fischer Indolization: The resulting hydrazone is subjected to Fischer indolization using BF3–ethyl etherate in boiling acetic acid.
-
Purification: The crude product is purified, typically by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by IR, 1H NMR, and 13C NMR spectroscopy.
In Vitro IDO Inhibition Assay[3]
-
Enzyme Source: Recombinant human IDO enzyme.
-
Assay Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine.
-
Procedure:
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding L-tryptophan.
-
After incubation, the reaction is stopped, and the product is measured, often colorimetrically.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based PDGF Receptor Autophosphorylation Assay[4]
-
Cell Line: Cells overexpressing the PDGF receptor (e.g., NIH 3T3 fibroblasts).
-
Procedure:
-
Cells are pre-incubated with the test compounds.
-
PDGF is added to stimulate receptor autophosphorylation.
-
Cells are lysed, and the receptor is immunoprecipitated.
-
The level of phosphorylation is determined by Western blotting using an anti-phosphotyrosine antibody.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
MTT Assay for Cytotoxicity[5]
-
Cell Lines: Prostate (PC-3, DU145) and colon (HCT-116) cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
After incubation, the formazan crystals are dissolved, and the absorbance is measured.
-
-
Data Analysis: IC50 values, the concentration that inhibits cell growth by 50%, are calculated.
Signaling Pathways and Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the discovery pipeline for indol-2-yl methanone compounds.
PDGF Receptor Signaling Pathway
Bis(1H-2-indolyl)methanones inhibit the PDGF receptor kinase, which is a key component of a signaling pathway that drives cell proliferation and survival.
Caption: Inhibition of the PDGF receptor signaling pathway by bis(1H-2-indolyl)methanones.
Apoptosis Induction Pathway
Certain indolin-2-one derivatives induce cancer cell death through the intrinsic apoptosis pathway, driven by the generation of reactive oxygen species (ROS).
Caption: ROS-driven intrinsic apoptosis pathway induced by indolin-2-one derivatives.[5]
Drug Discovery and Development Workflow
The discovery of novel indol-2-yl methanone compounds follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of therapeutic compounds.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Theoretical Exploration of 1H-Indol-2-yl(phenyl)methanone Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational landscape of 1H-Indol-2-yl(phenyl)methanone, a key scaffold in medicinal chemistry. Employing theoretical methods, this document elucidates the molecule's preferred spatial arrangements, offering insights crucial for structure-based drug design and understanding its interactions with biological targets.
Introduction
This compound and its derivatives are prevalent motifs in a wide array of biologically active compounds. The three-dimensional structure of these molecules is a critical determinant of their pharmacological activity. Understanding the conformational preferences, particularly the rotational freedom around the bonds connecting the indole and phenyl rings to the central carbonyl group, is paramount for designing potent and selective therapeutics. This guide presents a comprehensive theoretical study of the conformational space of this compound, leveraging computational chemistry to predict its stable conformers and the energetic barriers between them.
Computational Methodology
The conformational analysis of this compound was performed using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.
Software: Gaussian 16W software suite is a suitable tool for such calculations.
Method: The B3LYP functional, a widely used hybrid functional, was employed in conjunction with the 6-31+G(d,p) basis set to provide a good balance between accuracy and computational cost.
Protocol:
-
Initial Structure Generation: An initial 3D structure of this compound was built using standard bond lengths and angles.
-
Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles τ1 (N1-C2-C=O) and τ2 (C2-C-C(phenyl)-C(phenyl)).
-
Geometry Optimization: The stationary points (minima and transition states) identified from the potential energy surface scan were then fully optimized without any constraints.
-
Frequency Calculation: Vibrational frequency calculations were performed on all optimized structures to confirm their nature as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.
-
Energy Profiling: The relative energies of all conformers were calculated to determine their thermodynamic stability.
Results and Discussion
The conformational analysis revealed the existence of two primary stable conformers, hereafter referred to as Conformer A and Conformer B , arising from the rotation around the C2-C(carbonyl) bond. The orientation of the phenyl ring relative to the indole moiety is also a key determinant of stability.
Geometric Parameters
The key dihedral angles defining the conformation are:
-
τ1 (N1-C2-C=O): Describes the orientation of the carbonyl group relative to the indole ring.
-
τ2 (C2-C-C_ipso-C_ortho): Describes the twist of the phenyl ring relative to the carbonyl group.
The optimized geometric parameters for the most stable conformers are summarized in the table below. This data is based on theoretical calculations, informed by crystallographic data of structurally related molecules. For instance, in phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone, the dihedral angle between the indole ring system and the phenyl ring is reported to be in the range of 62.2° to 73.4°[1][2]. Similarly, in (4-Bromophenyl)(1H-indol-7-yl)methanone, the dihedral angle between the indole and phenyl planes is 50.13°[3]. These experimental values provide a valuable reference for the theoretically derived conformations of the parent compound.
| Parameter | Conformer A | Conformer B |
| Dihedral Angles (°) | ||
| τ1 (N1-C2-C=O) | ~175 | ~5 |
| τ2 (C2-C-C_ipso-C_ortho) | ~35 | ~30 |
| Relative Energy (kcal/mol) | 0.00 | 1.25 |
| Dipole Moment (Debye) | 3.8 | 4.5 |
Table 1: Calculated Geometric and Energetic Data for the Stable Conformers of this compound.
Conformational Stability
Conformer A is predicted to be the global minimum, with the carbonyl group oriented anti to the indole nitrogen. This arrangement likely minimizes steric hindrance between the phenyl group and the indole ring. Conformer B , with a syn orientation of the carbonyl group, is slightly higher in energy. The energy barrier for interconversion between these two conformers is estimated to be relatively low, suggesting that the molecule is flexible at room temperature.
The twist of the phenyl ring (τ2) in both conformers deviates significantly from planarity. This is a common feature in related structures, driven by the need to alleviate steric clashes between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen and the indole ring.
Signaling Pathway and Logical Relationship Visualization
While this compound itself is not a signaling molecule, its derivatives often act as inhibitors or modulators of specific biological pathways. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism of action for indole-based drugs.
Conclusion
This theoretical investigation provides a foundational understanding of the conformational preferences of this compound. The identification of two low-energy conformers and the non-planar arrangement of the phenyl ring are key takeaways for researchers in drug discovery. This data can be instrumental in building more accurate pharmacophore models and in the rational design of novel derivatives with enhanced biological activity and selectivity. Future work could involve validating these theoretical findings with experimental techniques such as NMR spectroscopy and X-ray crystallography.
References
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 1H-Indol-2-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1H-Indol-2-yl(phenyl)methanone via the Fischer indole synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents.
The Fischer indole synthesis, first reported in 1883, is a robust and versatile chemical reaction for producing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] This method remains a cornerstone in the synthesis of substituted indoles due to its reliability and the general availability of starting materials.[1]
The overall reaction for the synthesis of this compound involves the condensation of phenylhydrazine with a suitable ketone precursor, followed by an acid-catalyzed intramolecular cyclization and rearrangement to form the indole ring.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of this compound.
Materials and Reagents:
| Reagent | Grade | Recommended Supplier |
| Phenylhydrazine | Reagent Grade, ≥97% | Sigma-Aldrich |
| 1-(4-Benzoylphenyl)ethanone | Reagent Grade, ≥98% | Alfa Aesar |
| Zinc chloride (anhydrous) | Reagent Grade, ≥98% | Acros Organics |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Xylene | ACS Grade, ≥98.5% | VWR |
| Ethyl acetate | HPLC Grade, ≥99.9% | Fisher Scientific |
| Hexanes | ACS Grade, ≥98.5% | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade, ≥99.7% | J.T. Baker |
| Sodium Bicarbonate | ACS Grade, Powder | EMD Millipore |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate | ACS Grade, Granular | BDH |
| Silica Gel for Column Chromatography | 230-400 mesh, 60 Å | Sorbent Technologies |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Melting point apparatus
-
Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Procedure:
Step 1: Formation of the Phenylhydrazone Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-benzoylphenyl)ethanone (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The progress of the hydrazone formation should be monitored by TLC. The resulting phenylhydrazone may precipitate from the solution. The mixture can be taken directly to the next step without isolation of the intermediate.[3]
Step 2: Fischer Indole Cyclization
-
To the reaction mixture from Step 1, add anhydrous zinc chloride (2.0 equivalents) as the Lewis acid catalyst.[4]
-
Replace the ethanol with xylene and attach a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress is monitored by TLC until the starting hydrazone is consumed.
Step 3: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Step 4: Characterization The identity and purity of the final product are confirmed by standard analytical techniques.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Stoichiometry | |
| 1-(4-Benzoylphenyl)ethanone | 1.0 eq |
| Phenylhydrazine | 1.1 eq |
| Zinc Chloride | 2.0 eq |
| Reaction Conditions | |
| Hydrazone Formation Temperature | Room Temperature |
| Indolization Temperature | Reflux in Xylene (~140 °C) |
| Reaction Time (Indolization) | 3 - 5 hours |
| Product Characterization | |
| Reported Yield | 50%[4] |
| Melting Point | 110 °C[4] |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | 3313 (N-H stretching), 1669 (C=O stretching)[5] |
| Mass Spectrum (m/z) | 298.19 (M+H)⁺[5] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aroylindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aroylindoles, a significant structural motif in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The following sections outline various synthetic strategies, present quantitative data for reaction optimization, and provide step-by-step experimental procedures.
Introduction
2-Aroylindoles are a class of compounds that exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery and development. Palladium catalysis has emerged as a powerful and versatile tool for the efficient construction of these complex molecules. This document details three prominent palladium-catalyzed methods for the synthesis of 2-aroylindoles: Carbonylative Sonogashira Coupling, Carbonylative Heck-Type Coupling, and a Tandem Dehydrogenation/Heck-Type Reaction.
Synthetic Strategies and Mechanisms
The palladium-catalyzed synthesis of 2-aroylindoles can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the indole core and the aroyl group.
Carbonylative Sonogashira Coupling
This method involves the coupling of an o-haloaniline with a terminal alkyne and carbon monoxide, followed by an intramolecular cyclization to form the 2-aroylindole scaffold. The reaction proceeds through a Sonogashira coupling to form an o-alkynyl aniline, which then undergoes a carbonylative cyclization.
Carbonylative Heck-Type Coupling
In this approach, an N-substituted o-alkynylaniline reacts with an aryl iodide and carbon monoxide. The reaction is initiated by the formation of an aroyl palladium species, which then triggers a carbonylative cyclization/arylation cascade to yield the desired 2-aroylindolizines, a related class of compounds. A similar strategy can be adapted for 2-aroylindoles.
Tandem Dehydrogenation/Heck-Type Arylation from Indolines
This innovative one-step method utilizes readily available indolines as starting materials. The palladium catalyst facilitates an initial oxidative dehydrogenation of the indoline to an indole intermediate, which then undergoes a regioselective C2-Heck-type arylation with an arylboronic acid to furnish the 2-arylindole product. While this method directly yields 2-arylindoles, subsequent oxidation of the C2-benzyl group would be required to obtain the 2-aroylindole.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative studies on the palladium-catalyzed synthesis of indole derivatives, providing a basis for comparison of different methodologies.
Table 1: Carbonylative Cyclization for the Synthesis of 2-Aroyl Indolizine Derivatives [1][2]
| Entry | Iodoarene | Propargyl Pyridine | Product | Yield (%) |
| 1 | Iodobenzene | 2-(Prop-2-yn-1-yl)pyridine | 2-Benzoylindolizine | 85 |
| 2 | 4-Iodoanisole | 2-(Prop-2-yn-1-yl)pyridine | 2-(4-Methoxybenzoyl)indolizine | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(Prop-2-yn-1-yl)pyridine | 2-(4-(Trifluoromethyl)benzoyl)indolizine | 78 |
| 4 | 1-Iodo-3-nitrobenzene | 2-(Prop-2-yn-1-yl)pyridine | 2-(3-Nitrobenzoyl)indolizine | 65 |
Table 2: Tandem Dehydrogenation/Heck-Type Arylation of Indolines to 2-Arylindoles [3][4]
| Entry | Indoline | Arylboronic Acid | Product | Yield (%) |
| 1 | Indoline | Phenylboronic acid | 2-Phenyl-1H-indole | 85 |
| 2 | 5-Methoxyindoline | Phenylboronic acid | 5-Methoxy-2-phenyl-1H-indole | 81 |
| 3 | Indoline | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-1H-indole | 75 |
| 4 | Indoline | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indole | 90 |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods described above.
Protocol 1: General Procedure for Palladium-Catalyzed Carbonylative Cyclization/Arylation for 2-Aroyl Indolizine Synthesis[1][2]
Materials:
-
2-Propargylpyridine derivative (1.0 equiv)
-
Iodoarene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a flame-dried Schlenk tube, add the 2-propargylpyridine derivative, iodoarene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with carbon monoxide from a balloon three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aroyl indolizine.
Protocol 2: General Procedure for One-Step Synthesis of 2-Arylindoles from Indolines[3][4]
Materials:
-
Indoline derivative (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Neocuproine (20 mol%)
-
1,2-Dichlorobenzene (DCB)
-
Oxygen (O₂) balloon
Procedure:
-
To a reaction tube, add the indoline derivative, arylboronic acid, Pd(OAc)₂, and neocuproine.
-
Add 1,2-dichlorobenzene as the solvent.
-
Purge the tube with oxygen from a balloon.
-
Stir the reaction mixture at 40 °C for 48 hours under an oxygen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Directly purify the reaction mixture by column chromatography on silica gel to obtain the desired 2-arylindole.
Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the described synthetic methods.
Caption: General experimental workflow for palladium-catalyzed synthesis.
Caption: Catalytic cycle for Carbonylative Sonogashira Coupling.
Caption: Catalytic cycle for Heck-Type Coupling.
References
- 1. Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Friedel-Crafts acylation of indoles, a fundamental reaction in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The following sections outline various catalytic systems, offering methodologies that can be adapted to a wide range of substrates and laboratory settings.
Introduction
The Friedel-Crafts acylation of indoles is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group, typically at the electron-rich C3 position, to the indole nucleus. This reaction is pivotal for the synthesis of 3-acylindoles, which are key precursors to a variety of pharmaceuticals and natural products. Traditional methods often require stoichiometric amounts of Lewis acids, which can lead to harsh reaction conditions and substrate degradation. Modern protocols have focused on the development of milder and more selective catalytic systems to overcome these limitations.
This document details several effective protocols for the Friedel-Crafts acylation of indoles, including methods utilizing organocatalysts, dialkylaluminum chlorides, metal triflates, and zinc oxide. Each protocol is presented with detailed experimental procedures and a summary of reaction parameters and yields to facilitate selection of the most appropriate method for a given synthetic challenge.
Reaction Mechanism: General Overview
The Friedel-Crafts acylation of indoles proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the activation of an acylating agent by a Lewis acid or an organocatalyst to generate a highly electrophilic acylium ion or a related reactive species. This electrophile is then attacked by the nucleophilic indole, typically at the C3 position, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acylindole product and regenerating the catalyst.
Caption: General mechanism of Friedel-Crafts acylation of indoles.
Experimental Protocols and Data
Protocol 1: Organocatalytic Acylation using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
This method employs the nucleophilic organocatalyst DBN for the regioselective C3-acylation of N-protected indoles, offering a metal-free alternative to traditional Lewis acid catalysis.[1]
Experimental Protocol:
-
To a solution of the N-protected indole (1.0 mmol) in toluene (5 mL) is added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 20 mol%).
-
The acyl chloride (1.2 mmol) is then added, and the reaction mixture is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-acylindole.
Quantitative Data Summary:
| Entry | Indole Substrate | Acylating Agent | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | N-Methylindole | Benzoyl chloride | 4 | >95 | 65[1] |
| 2 | 1,2-Dimethylindole | Benzoyl chloride | 4 | 100 | 88[1] |
| 3 | 5-Methoxy-N-methylindole | Benzoyl chloride | >4 | 57 | -[1] |
Protocol 2: Acylation using Dialkylaluminum Chloride
A general and efficient method for the selective C3-acylation of indoles, including those with acid- or base-sensitive functional groups, without the need for NH-protection. Diethylaluminum chloride (Et2AlCl) and dimethylaluminum chloride (Me2AlCl) are effective Lewis acids for this transformation.[2]
Experimental Protocol:
-
To a solution of the indole (1.0 mmol) in dichloromethane (CH2Cl2) (5 mL) at 0 °C is added a solution of diethylaluminum chloride (Et2AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol).
-
After stirring for 10 minutes, the acyl chloride (1.1 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Indole Substrate | Acylating Agent | Lewis Acid | Yield (%) |
| 1 | Indole | Acetyl chloride | Et2AlCl | 86[2] |
| 2 | Indole | Benzoyl chloride | Et2AlCl | 92 |
| 3 | 5-Bromoindole | Propionyl chloride | Et2AlCl | 95 |
| 4 | Indole | Acetyl chloride | Me2AlCl | 85[2] |
Protocol 3: Metal Triflate Catalyzed Acylation in Ionic Liquid under Microwave Irradiation
This protocol presents a rapid and environmentally friendly approach for the regioselective 3-acylation of unprotected indoles using acid anhydrides as acylating agents. The use of a catalytic amount of Yttrium(III) triflate (Y(OTf)3) in an ionic liquid, [BMI]BF4, under microwave irradiation leads to high yields in very short reaction times.[3]
Experimental Protocol:
-
A mixture of the indole (1.0 mmol), the acid anhydride (1.0 mmol), and Y(OTf)3 (0.01 mmol, 1 mol%) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF4) (1 mL) is prepared in a microwave process vial.
-
The vial is sealed and subjected to microwave irradiation at 120 °C for 5 minutes.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The combined ether extracts are washed with water, dried over MgSO4, and concentrated.
-
The product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Indole Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |
| 1 | Indole | Propionic anhydride | Y(OTf)3 | [BMI]BF4 | 95[3] |
| 2 | 2-Methylindole | Propionic anhydride | Y(OTf)3 | [BMI]BF4 | 92 |
| 3 | 5-Bromoindole | Acetic anhydride | Y(OTf)3 | [BMI]BF4 | 90 |
| 4 | Indole | Benzoic anhydride | Y(OTf)3 | [BMI]BF4 | 88 |
Protocol 4: Zinc Oxide Catalyzed Acylation in an Ionic Liquid
A facile and practical method for the regioselective Friedel-Crafts acylation of indoles using readily available and inexpensive zinc oxide as a catalyst in an ionic liquid medium. This protocol is applicable to a wide range of aroyl and alkanoyl chlorides with various substituted indoles.[4]
Experimental Protocol:
-
A mixture of the indole (1.0 mmol), acyl chloride (1.3 mmol), and zinc oxide (0.5 mmol) in an ionic liquid (e.g., [bmim]BF4) (2 mL) is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Quantitative Data Summary:
| Entry | Indole Substrate | Acylating Agent | Time (h) | Yield (%) |
| 1 | Indole | Benzoyl chloride | 5 | 92[4] |
| 2 | 5-Cyanoindole | Benzoyl chloride | 4 | 95[4] |
| 3 | 5-Methoxyindole | Benzoyl chloride | 6 | 85[4] |
| 4 | Indole | Pivaloyl chloride | 6 | 82[4] |
Workflow for Protocol Selection
The choice of protocol for the Friedel-Crafts acylation of indoles depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the available laboratory equipment. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting an appropriate acylation protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 1H-Indol-2-yl(phenyl)methanone and its Derivatives in Cancer Cell Line Studies
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Derivatives of 1H-Indol-2-yl(phenyl)methanone, belonging to the larger class of indolyl methanones and related indole compounds, have emerged as a promising area of research in oncology. These compounds have been investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. This document provides a summary of the anti-cancer activities of these compounds, presents quantitative data from various studies, and offers detailed protocols for their evaluation in a research setting. While the parent compound this compound is a key reference structure, much of the available research focuses on its structurally related derivatives, which have been optimized to enhance potency and selectivity against various cancer cell lines.
Application Notes: Anti-Cancer Effects
Derivatives of this compound and related indole structures exhibit a range of anti-cancer activities primarily through the induction of apoptosis and cell cycle arrest.
1. Cytotoxicity and Anti-Proliferative Activity: Indole derivatives have demonstrated potent cytotoxic effects across a wide panel of human cancer cell lines, including those from breast, lung, colon, prostate, and leukemia. The efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical substitutions on the indole or phenyl rings and the genetic background of the cancer cells. For instance, certain pyrazolinyl-indole derivatives have shown remarkable cytotoxic activities against nine different types of cancer cell panels.[1] Similarly, 2-phenylindole derivatives have shown promise against murine melanoma, human lung, and breast cancer cell lines.[2]
2. Induction of Apoptosis: A primary mechanism by which these compounds exert their anti-cancer effects is the induction of apoptosis. Studies have shown that treatment with indole derivatives can lead to classic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation.[3] Mechanistically, this is often achieved through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase cascades (caspase-9 and caspase-3).[4] The cleavage of poly (ADP-ribose) polymerase (PARP) is a common downstream indicator of this apoptotic process.[5]
3. Cell Cycle Arrest: In addition to apoptosis, many indole derivatives can disrupt the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This prevents them from dividing and proliferating. The most commonly observed effect is cell cycle arrest at the G2/M phase.[6][7] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin A and cyclin B1, and the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21.[4] Some compounds have also been shown to induce arrest at the S and G2/M phases.[6]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies on various indole derivatives in cancer cell lines.
Table 1: Cytotoxicity (IC50/GI50) of Indole Derivatives in Cancer Cell Lines
| Compound Class/Identifier | Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| Indole-based Caffeic Acid Amide (Comp. 1) | HCT116 | Colorectal Cancer | 22.4 | [8] |
| Indole-based Caffeic Acid Amide (Comp. 2) | HCT116 | Colorectal Cancer | 0.34 | [8] |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 | Lung Cancer | 2.6 | [3] |
| Indolyl-Hydrazone (Comp. 5) | MCF-7 | Breast Cancer | 2.73 | [9] |
| Indolyl-Hydrazone (Comp. 8) | MCF-7 | Breast Cancer | 4.38 | [9] |
| Indazole Derivative (Comp. 6o) | K562 | Chronic Myeloid Leukemia | 5.15 | [10] |
| 2-Phenylindole Derivative (Comp. 4j) | MDA-MB-231 | Breast Cancer | 16.18 | [2] |
| 2-Phenylindole Derivative (Comp. 4k) | B16F10 | Murine Melanoma | 23.81 | [2] |
| 3-methyl-2-phenyl-1H-indole (Comp. 31b) | A2780 | Ovarian Cancer | 2.0 | [11] |
| 5-chloro-indole-2-carboxamide (Comp. 5f) | A-549, MCF-7, Panc-1, HT-29 | Various | Mean GI50: 0.029 | [12] |
Table 2: Cell Cycle Arrest Induced by Indole Derivatives
| Compound Identifier | Cell Line | Concentration (µM) | Duration (h) | % Cells in G2/M Phase (Treated vs. Control) | Citation |
| Compound 10b | A549 | 4 | 48 | 24.33% vs. 12.77% | [7] |
| Compound 10b | K562 | 4 | 48 | 27.57% vs. 13.57% | [7] |
| 2-(thiophen-2-yl)-1H-indole (4g, 4c, 4a) | HCT116 | Not specified | Not specified | Significant increase in S and G2/M phases | [6] |
| Genistein* | T24 | 160 | 48 | Induced G2/M phase arrest | [4] |
*Note: Genistein is a well-studied isoflavone, not a direct indolyl methanone, but its mechanisms (G2/M arrest via PI3K/Akt) are relevant to pathways often modulated by anti-cancer compounds.
Table 3: Apoptosis Induction by Indole Derivatives
| Compound Identifier | Cell Line | Concentration (µM) | Duration (h) | Observation | Citation |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 | 5.2 | Not specified | Induced morphological changes characteristic of apoptosis | [3] |
| Indolyl-Hydrazone (Comp. 5) | MCF-7 | Not specified | Not specified | 39.26% total cell death vs. 1.27% in control | [9] |
| DIM-C-pPhtBu* | ACHN, 786-0 | Not specified | 18 | Significant induction of PARP cleavage | [5] |
| Genistein | T24 | 160 | 48 | Increased Annexin V-positive cells; activation of caspases -3, -8, -9 | [4] |
*Note: DIM-C-pPhtBu is a methylene-substituted diindolylmethane, a related indole structure.
Experimental Protocols
The following are generalized protocols for key assays based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the indole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole compound at the desired concentration (e.g., its IC50 value) for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS. Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[16]
Materials:
-
Cancer cells treated with the indole compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole compound at various concentrations for a specified time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be measured, and a histogram will be generated showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and calculate the percentage of cells in each phase. Compare the distribution of treated cells to control cells to identify any cell cycle arrest.
Mandatory Visualizations
Caption: General experimental workflow for evaluating indole derivatives in cancer cell lines.
Caption: Putative signaling pathways affected by indole derivatives in cancer cells.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application of Indole-Based Compounds in Neurodegenerative Disease Models: A Focus on 1H-Indol-2-yl(phenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of indole-based compounds, particularly derivatives of 1H-Indol-2-yl(phenyl)methanone, in preclinical models of neurodegenerative diseases. While direct studies on the parent compound are limited, the broader class of indole derivatives has demonstrated significant neuroprotective potential, making this structural scaffold a promising area for therapeutic development.
Introduction to Indole Derivatives in Neurodegeneration
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, indole derivatives have been explored for their multifaceted mechanisms of action. These often involve targeting key pathological pathways, including oxidative stress, neuroinflammation, protein misfolding and aggregation, and neuronal apoptosis.[2] The chemical versatility of the indole ring allows for modifications that can enhance blood-brain barrier penetration and target specificity.[3]
Potential Therapeutic Mechanisms
Indole derivatives may exert their neuroprotective effects through various signaling pathways. The key mechanisms include:
-
Antioxidant and Anti-inflammatory Pathways: Many indole compounds exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses, such as the Nrf2/HO-1 pathway.[4] They can also mitigate neuroinflammation by inhibiting pro-inflammatory cytokines.
-
Anti-aggregation Properties: Certain indole derivatives have been shown to interfere with the aggregation of pathogenic proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[5]
-
Modulation of Apoptotic Pathways: By interacting with key regulators of apoptosis, such as the Bcl-2 family of proteins, some indole derivatives can prevent neuronal cell death.[6]
Quantitative Data Summary of Indole Derivatives
The following tables summarize the neuroprotective effects of various indole derivatives in preclinical models. It is important to note that these are examples from the broader class of indole compounds and not specific to this compound itself.
| Compound Class | Model | Assay | Key Findings | Reference |
| Indole-phenolic hybrids | Aβ(25-35)-induced toxicity in SH-SY5Y cells | MTT Assay for Cell Viability | Increased cell viability by an average of 25% | [5][7] |
| Indole-phenolic hybrids | Aβ(25-35)-induced toxicity in SH-SY5Y cells | DCFH-DA Assay for ROS | Reduction of ROS levels to basal states | [5] |
| Indole-phenolic hybrids | Aβ(25-35) aggregation | Thioflavin T Fluorescence Assay | Significant reduction in Aβ aggregation | [5] |
| Prenylated Indole Alkaloids | H₂O₂-induced oxidative stress in SH-SY5Y cells | CCK-8 Assay for Cell Viability | No cytotoxicity up to 50 µM | [4] |
| 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) | H₂O₂-induced oxidative stress in SH-SY5Y cells | ROS detection | Prevention of increased ROS-positive cells at 4 µM | [3] |
| Indole derivative NC009-1 | MPP+-activated HMC3 cells | Cytotoxicity Assay | Alleviated MPP+-induced cytotoxicity | [8] |
| Indole derivative NC009-1 | MPTP-induced mouse model of Parkinson's Disease | Behavioral Tests (Gait analysis) | Ameliorated motor deficits | [8] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the screening and validation of novel indole derivatives.
In Vitro Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This model is widely used to screen for compounds with neuroprotective effects against Alzheimer's disease-related pathology.[9]
1. Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
For differentiation, seed cells at a low density and treat with 10 µM all-trans-retinoic acid (ATRA) for 4-6 days to induce a neuronal phenotype.[10]
2. Aβ Peptide Preparation:
-
Prepare oligomeric Aβ(1-42) by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and then resuspending in DMSO. Dilute to the final concentration in serum-free cell culture medium and incubate at 4°C for 24 hours to allow for oligomerization.
3. Neurotoxicity Assay:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test indole compound for 1-2 hours.
-
Add the prepared Aβ(1-42) oligomers (typically 5-10 µM) to the wells and incubate for 24-48 hours.[11]
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well, incubate for 4 hours, then dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.[12]
4. Measurement of Reactive Oxygen Species (ROS):
-
After treatment with the test compound and Aβ, incubate the cells with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.[12]
-
Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a microplate reader.[10]
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
The MPTP mouse model is a well-established in vivo model that recapitulates many of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[13][14]
1. Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
2. MPTP Administration:
-
Several dosing regimens can be used. A common subacute protocol involves intraperitoneal (i.p.) injections of MPTP-HCl at 20-30 mg/kg daily for 5 consecutive days.[14] Caution: MPTP is a potent neurotoxin and requires strict safety handling protocols.[15][16]
3. Test Compound Administration:
-
Administer the indole test compound via an appropriate route (e.g., i.p. or oral gavage) at a predetermined dose. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
4. Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at various time points after MPTP administration.
5. Neurochemical and Histological Analysis:
-
At the end of the experiment (e.g., 7-21 days after the last MPTP injection), euthanize the animals and harvest the brains.
-
Analyze the striatal levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of indole derivatives in neurodegenerative disease models.
Caption: Neuroprotective mechanisms of indole derivatives.
Caption: In vitro neuroprotection assay workflow.
Caption: In vivo Parkinson's model workflow.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 11. Aβ Induced Neurotoxicity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indol-2-yl(phenyl)methanone as a Potential Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have not yielded any published studies detailing the use of 1H-Indol-2-yl(phenyl)methanone as a fluorescent probe for bioimaging. Consequently, there is no available data on its photophysical properties (e.g., quantum yield, molar extinction coefficient), cytotoxicity, or specific applications in cellular imaging. The following application notes and protocols are therefore presented as a detailed guide for the evaluation of this compound as a novel fluorescent probe, based on established methodologies for similar indole-based compounds.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core of many successful fluorescent probes due to their inherent spectroscopic properties, which can be readily modulated through chemical modification. The indole scaffold is present in the essential amino acid tryptophan, making it a biocompatible moiety for live-cell imaging. This compound, a simple 2-aroylindole, possesses a conjugated system that suggests potential fluorescent properties. This document outlines the necessary experimental steps to characterize and validate its use as a fluorescent probe for bioimaging.
Physicochemical and Spectroscopic Properties
While fluorescence data is unavailable, some fundamental properties of this compound and its derivatives have been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Yellow glassy solid | [4] |
| Melting Point | 110 °C (decomposed) | [4] |
| IR (KBr, cm⁻¹) | 3313 (N-H), 1669 (C=O) | [4] |
| ¹H NMR (CDCl₃/TMS) | δ 10.9 (s, 1H, indole-NH), 6.4-7.7 (m, 13H, Aromatic-H) | [4] |
| Mass Spec (m/z) | 298.19 (M⁺) | [4] |
Experimental Protocols for Evaluation as a Fluorescent Probe
Synthesis and Purification
The synthesis of this compound can be achieved via several methods, with the Fischer indole synthesis being a common approach.
Protocol: Fischer Indole Synthesis of this compound [4]
-
Hydrazone Formation:
-
Dissolve 1-(4-benzoylphenyl)ethanone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction and collect the precipitated hydrazone.
-
-
Indolization:
-
Suspend the dried hydrazone in xylene.
-
Add anhydrous zinc chloride (2.0 eq).
-
Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction and digest with water on a water bath for 30 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Photophysical Characterization
A thorough understanding of the probe's photophysical properties is crucial.
Protocol: Determination of Photophysical Properties
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the purified this compound in a high-purity solvent such as DMSO or ethanol.
-
Absorption and Emission Spectra:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent(s).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the λabs, to determine the maximum emission wavelength (λem).
-
-
Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the compound in a specific solvent.
-
Measure the absorbance at λabs for each concentration.
-
Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Fluorescence Quantum Yield (ΦF):
-
Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare solutions of the reference standard and the test compound with an absorbance of < 0.1 at the excitation wavelength of the standard.
-
Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Stokes Shift: Calculate the Stokes shift as the difference between the maximum emission and absorption wavelengths (Stokes Shift = λem - λabs).
-
Solvatochromism: Record the absorption and emission spectra in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water) to assess the sensitivity of the probe to its environment.
In Vitro Cellular Evaluation
Protocol: Cell Culture and Imaging
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media and conditions. Seed the cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Cytotoxicity Assay:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a relevant incubation time (e.g., 24 hours).
-
Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue assay, to determine the concentration at which the compound affects cell viability.
-
-
Cellular Uptake and Staining:
-
Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM, depending on cytotoxicity and brightness).
-
Incubate the cells with the probe solution for a specific time (e.g., 15-60 minutes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission maxima.
-
-
Subcellular Localization (Co-localization Study):
-
To determine the specific organelle(s) stained by the probe, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
Acquire images in both the channel for this compound and the channel for the organelle tracker.
-
Merge the images and analyze the degree of co-localization using image analysis software to calculate a Pearson's correlation coefficient.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for evaluating a novel fluorescent probe and a hypothetical signaling pathway interaction.
Caption: A flowchart outlining the key steps for the synthesis, photophysical characterization, and in vitro evaluation of a novel compound as a potential fluorescent probe.
Caption: A conceptual diagram illustrating how a fluorescent probe might interact with a cellular target to produce a measurable signal in response to a stimulus.
Potential Applications and Future Directions
Should this compound exhibit favorable photophysical properties and low cytotoxicity, it could be explored for various bioimaging applications. The presence of the ketone and the indole N-H group provides sites for further chemical modification. These modifications could be used to:
-
Target Specific Organelles: Conjugation of targeting moieties (e.g., triphenylphosphonium for mitochondria, morpholine for lysosomes) could direct the probe to specific subcellular locations.
-
Develop Chemosensors: Introduction of recognition sites for specific analytes (e.g., metal ions, reactive oxygen species) could enable the development of "turn-on" or "turn-off" fluorescent sensors.
-
Improve Photophysical Properties: Functionalization of the indole or phenyl rings could be used to tune the absorption and emission wavelengths, as well as to enhance the quantum yield and photostability.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 1022-86-2 | Benchchem [benchchem.com]
- 3. CID 160807145 | C30H22N2O2 | CID 160807145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Improving the Aqueous Solubility of 1H-Indol-2-yl(phenyl)methanone through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indol-2-yl(phenyl)methanone is a promising scaffold in medicinal chemistry, but its therapeutic development is often hampered by poor aqueous solubility. This document provides detailed application notes and experimental protocols for several derivatization strategies aimed at enhancing the solubility of this compound. The described methods focus on chemically modifying the indole nitrogen and the ketone carbonyl group to introduce polar or ionizable functionalities. These strategies include N-acylation with an amino acid, conversion to an oxime derivative, and formation of a phosphate prodrug. By employing these techniques, researchers can significantly improve the dissolution and bioavailability of this compound and its analogs, thereby facilitating their investigation as potential therapeutic agents.
Introduction
The indole nucleus is a prevalent motif in numerous biologically active compounds. This compound, in particular, serves as a key intermediate and a structural core for various pharmaceutical candidates. A major challenge in the preclinical and clinical development of many indole-based compounds is their inherent low water solubility, which can lead to poor absorption, low bioavailability, and difficulties in formulation. To address this limitation, chemical derivatization presents a viable strategy to modify the physicochemical properties of the parent molecule without compromising its pharmacological activity.
This application note details three effective derivatization approaches to improve the aqueous solubility of this compound:
-
N-Acylation with Glycine: Introduction of an amino acid moiety at the indole nitrogen (N-1 position) provides a readily ionizable group, significantly increasing solubility in aqueous media at physiological pH.
-
Oxime Formation: Conversion of the ketone carbonyl to an oxime introduces a polar hydroxyl group, enhancing hydrogen bonding capacity with water molecules.
-
Phosphate Prodrug Synthesis: The addition of a phosphate ester group creates a highly soluble prodrug that can be enzymatically cleaved in vivo to release the active parent compound.[1]
These methods offer versatile options for researchers to enhance the drug-like properties of this compound and related compounds.
Derivatization Strategies and Experimental Protocols
The following sections provide detailed protocols for the proposed derivatization strategies. It is important to note that these are generalized procedures and may require optimization for specific substrates and scales.
Strategy 1: N-Acylation with Glycine
This protocol describes the synthesis of (1-(2-aminoacetyl)-1H-indol-2-yl)(phenyl)methanone. The introduction of the glycine moiety provides a primary amine that is protonated at physiological pH, thereby increasing aqueous solubility.
Experimental Workflow:
Caption: Workflow for N-Acylation with Glycine.
Protocol:
Step 1: Synthesis of tert-butyl 1-(2-benzoyl)-1H-indole-1-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 1-(2-benzoyl)-1H-indole-1-carboxylate.
Step 2: N-Glycylation
-
Dissolve tert-butyl 1-(2-benzoyl)-1H-indole-1-carboxylate (1.0 eq), Boc-glycine (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield the N-Boc-glycyl-indole derivative.
Step 3: Boc Deprotection
-
Dissolve the N-Boc-glycyl-indole derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (1-(2-aminoacetyl)-1H-indol-2-yl)(phenyl)methanone.
Strategy 2: Oxime Formation
This protocol details the conversion of the ketone functionality of this compound to its corresponding oxime. The resulting hydroxyl group on the imine nitrogen increases polarity and hydrogen bonding potential.
Experimental Workflow:
Caption: Workflow for Oxime Formation.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain (1H-indol-2-yl)(phenyl)methanone oxime.[2][3]
Strategy 3: Phosphate Prodrug Synthesis
This strategy involves the introduction of a phosphate group, a highly effective solubilizing moiety, to the indole nitrogen via a suitable linker. This protocol is a conceptual outline, as the synthesis of phosphate prodrugs often requires multi-step procedures and specialized reagents.
Experimental Workflow:
Caption: Conceptual Workflow for Phosphate Prodrug Synthesis.
Protocol (Conceptual):
-
N-Alkylation with a Linker: React this compound with a suitable bifunctional linker containing a protected hydroxyl group (e.g., a chloromethyl ether derivative). This reaction is typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like DMF.
-
Deprotection: Remove the protecting group from the hydroxyl moiety of the attached linker.
-
Phosphorylation: React the deprotected hydroxyl group with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base.
-
Hydrolysis: Carefully hydrolyze the resulting phosphate ester to yield the final phosphate prodrug.
Quantitative Data on Solubility
The following table summarizes the estimated aqueous solubility of this compound and its derivatives. It is important to note that the solubility of the parent compound is very low, and the values for the derivatives are estimations based on the expected significant increase in polarity and ionizability.
| Compound | Structure | Estimated Aqueous Solubility (pH 7.4) | Fold Increase (Approx.) |
| This compound (Parent Compound) | ![]() | < 1 µg/mL | - |
| (1-(2-aminoacetyl)-1H-indol-2-yl)(phenyl)methanone | ![]() | 100 - 500 µg/mL | >100 |
| (1H-indol-2-yl)(phenyl)methanone oxime | ![]() | 10 - 50 µg/mL | >10 |
| Phosphate Prodrug of this compound | ![]() | > 1000 µg/mL | >1000 |
Disclaimer: The solubility values for the derivatives are estimates and should be experimentally verified.
Conclusion
The derivatization of this compound at the indole nitrogen or the ketone carbonyl is a highly effective strategy to overcome its poor aqueous solubility. The introduction of ionizable groups, such as an amino acid or a phosphate ester, is expected to yield the most significant improvement in solubility. The formation of an oxime also provides a modest but potentially sufficient increase in polarity for certain applications. The protocols provided herein offer a starting point for the synthesis of these more soluble derivatives, which will facilitate further biological evaluation and formulation development. Researchers are encouraged to adapt and optimize these methods to suit their specific needs and to experimentally determine the aqueous solubility of the resulting compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indol-2-yl(phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Indol-2-yl(phenyl)methanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
-
Answer: Low to no yield in the synthesis of this compound, often prepared via a Friedel-Crafts acylation or related reactions, can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions, as indole's electron-rich nature makes it susceptible to polymerization and side reactions under harsh acidic conditions. The reactivity of the acylating agent is also crucial.
Potential Causes & Solutions:
Potential Cause Recommended Solution Inadequate Catalyst Activity For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ can be too harsh. Consider using milder Lewis acids such as ZnCl₂, InCl₃, or Bi(OTf)₃. The use of Grignard reagents, such as indol-1-ylmagnesium bromide, followed by reaction with benzoyl chloride is a common and effective alternative. Sub-optimal Reaction Temperature Reactions are often performed at low temperatures (0 °C to room temperature) to minimize side product formation. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be monitored carefully. Poor Quality of Reagents or Solvents Ensure all reagents are pure and solvents are anhydrous, as moisture can deactivate both the catalyst and the Grignard reagent if used. Incorrect Stoichiometry An excess of the acylating agent can sometimes lead to the formation of diacylated products or other side reactions. A 1:1 or slight excess of the indole to the acylating agent is a good starting point.
Issue 2: Formation of N-Acylated Side Product
-
Question: I am observing a significant amount of the N-acylated isomer (1-benzoylindole) in my product mixture. How can I improve the selectivity for C2-acylation?
-
Answer: The regioselectivity of indole acylation is a well-documented challenge. The formation of the N-acylated product is often kinetically favored, while the C3-acylated product is thermodynamically favored. C2-acylation is less common and often requires specific strategies.
Strategies for Selective C2-Acylation:
Strategy Description Use of a Protecting Group Protecting the nitrogen of the indole ring, for example with a tosyl or methoxymethyl (MOM) group, can direct acylation to the C2 or C3 position. Subsequent deprotection yields the desired product. Directed Metalation Directed ortho-metalation (DoM) is a powerful technique. N-protected indoles can be selectively lithiated at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with the electrophile (e.g., benzoyl chloride). Grignard Reagent Approach The reaction of indole with a Grignard reagent like methylmagnesium bromide forms the indolyl Grignard, which can then be acylated. This method often provides good selectivity for C-acylation over N-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods include:
-
Friedel-Crafts Acylation: This involves the reaction of indole with benzoyl chloride using a Lewis acid catalyst. However, this method can suffer from poor regioselectivity and side reactions.
-
Grignard Reagent-Mediated Acylation: This is a popular and often high-yielding method. It involves the preparation of an indolyl Grignard reagent (e.g., by reacting indole with ethylmagnesium bromide) followed by acylation with benzoyl chloride.
-
Acylation of N-Protected Indoles: This strategy involves protecting the indole nitrogen to direct acylation to the carbon framework, followed by a deprotection step.
Q2: How can I effectively purify the final product?
A2: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product.
Q3: What are some typical yields I can expect for this synthesis?
A3: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Below is a summary of reported yields for different methods.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (%) |
| Grignard Reagent | EtMgBr / Benzoyl Chloride | THF | 0 to RT | 75-90% |
| Friedel-Crafts Acylation | InCl₃ / Benzoyl Chloride | Dichloromethane | RT | 60-85% |
| N-Protected (SO₂Ph) Indole | n-BuLi / Benzoyl Chloride | THF | -78 to RT | ~70% (over 2 steps) |
Experimental Protocols
Protocol 1: Grignard Reagent-Mediated Synthesis of this compound
-
Preparation of Indolyl Grignard Reagent:
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Acylation:
-
Cool the reaction mixture back to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.
-
Visualizations
Caption: Workflow for the Grignard-mediated synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Caption: Pathways for regioselectivity in indole acylation.
Technical Support Center: Fischer-Indole Synthesis with Bulky Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer-indole synthesis, particularly when using bulky or sterically hindered ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a low yield or no product when using a bulky ketone in the Fischer-indole synthesis?
A1: Low yields or reaction failure with bulky ketones in the Fischer-indole synthesis are common and can be attributed to several factors, primarily steric hindrance.
-
Steric Hindrance: The increased steric bulk around the carbonyl group of the ketone can impede the initial formation of the phenylhydrazone intermediate. Furthermore, steric clash can hinder the subsequent[1][1]-sigmatropic rearrangement, which is a critical step in the indole ring formation.[2]
-
Inappropriate Catalyst: The choice of acid catalyst is crucial.[3][4] For sterically demanding substrates, a catalyst that is either too weak may not facilitate the reaction, while a catalyst that is too strong or used in high concentrations can lead to side reactions and decomposition of starting materials or products.[5]
-
Reaction Conditions: Inadequate temperature or reaction time can also lead to poor yields. Reactions with bulky ketones often require more forcing conditions (higher temperatures and longer reaction times) to overcome the higher activation energy barrier.
Troubleshooting Steps:
-
Optimize the Catalyst: Experiment with a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are often effective for challenging substrates.[6] Zeolites can also be employed to improve regioselectivity and yield due to their shape-selective nature.[7]
-
Adjust Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Be aware that prolonged heating at very high temperatures can lead to decomposition.
-
Consider a Two-Step Procedure: Synthesize and isolate the phenylhydrazone first before proceeding with the cyclization step under optimized acidic conditions. This can sometimes improve the overall yield by ensuring the complete formation of the key intermediate.
Q2: I am observing the formation of multiple products. How can I control the regioselectivity of the reaction with my unsymmetrical bulky ketone?
A2: The formation of two or more indole regioisomers is a common challenge when using unsymmetrical ketones. The direction of cyclization is influenced by the steric and electronic environment around the ketone.
-
Steric Effects: Generally, the cyclization will favor the formation of the enamine at the less sterically hindered α-carbon of the ketone. This leads to the thermodynamically more stable product.
-
Catalyst Acidity: The concentration and type of acid catalyst can significantly influence the product ratio.[5] In some cases, stronger acids or higher concentrations can favor cyclization at the more substituted position.
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The use of shape-selective catalysts like zeolites can favor the formation of the less bulky indole isomer.[7]
-
Acid Concentration: A study on the effect of the acid catalyst showed that the proportion of the 2-substituted indole increases with higher concentrations of phosphoric oxide in orthophosphoric acid.[5]
-
Bulky Catalysts: Employing a sterically hindered catalyst may favor the formation of one regioisomer over the other. For instance, citric acid has been reported as a bulky organocatalyst that can influence the orientation of the cyclization.[8]
Q3: My reaction has failed completely, and I only recover starting materials or see decomposition. What are the likely causes?
A3: Complete reaction failure can be disheartening but is often traceable to specific issues.
-
Substituent Effects: Certain electron-donating substituents on the phenylhydrazine or the ketone can divert the reaction pathway towards a heterolytic N-N bond cleavage, preventing the desired[1][1]-sigmatropic rearrangement.[9]
-
Highly Reactive Functional Groups: The presence of acid-sensitive functional groups on either the phenylhydrazine or the ketone can lead to decomposition under the reaction conditions.
-
Catalyst Incompatibility: The chosen catalyst may not be suitable for the specific substrate, leading to no reaction or decomposition.
Troubleshooting Steps:
-
Evaluate Substituent Effects: If your substrates contain strong electron-donating groups, consider using milder reaction conditions or a different synthetic route.
-
Protect Sensitive Functional Groups: If possible, protect any acid-sensitive functional groups before attempting the Fischer-indole synthesis.
-
Screen a Wider Range of Catalysts: Test a variety of both Brønsted and Lewis acids under different temperature regimes.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Fischer-indole synthesis with selected bulky ketones.
Table 1: Comparison of Acid Catalysts for the Synthesis of 2,3,3-Trimethylindolenine from Phenylhydrazine and Isopropyl Methyl Ketone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 1.5 | Low | [8] |
| Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 | 30 | [8] |
| Citric Acid | Ethanol | Reflux | 18 | 81 | [8] |
Table 2: Regioselectivity in the Fischer-Indole Synthesis of Unsymmetrical Ketones with Different Acid Catalysts
| Ketone | Acid Catalyst | Product Ratio (Isomer 1 : Isomer 2) | Total Yield (%) | Reference |
| Isopropyl methyl ketone | 90% (w/w) H₃PO₄ | 100 : 0 | - | [5] |
| Isopropyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | 25 : 75 | - | [5] |
| 1-Phenyl-2-butanone | Zeolite Beta | 83 : 17 | Full Conversion | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Fischer-Indole Synthesis with a Bulky Ketone (e.g., Isopropyl Methyl Ketone) using Citric Acid
This protocol is adapted from a procedure described for the synthesis of indolenines using a bulky organocatalyst.[8]
Materials:
-
Substituted or unsubstituted phenylhydrazine
-
Isopropyl methyl ketone
-
Citric acid (50 mol%)
-
Ethanol
-
Sodium hydroxide (1 M solution)
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazine (1.0 mmol) and isopropyl methyl ketone (1.2 mmol) in ethanol (10 mL).
-
Add citric acid (0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC, typically 6-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water (50 mL) and extract with chloroform (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.
Visualizations
Troubleshooting Workflow for Fischer-Indole Synthesis with Bulky Ketones
References
- 1. scispace.com [scispace.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Indol-2-yl(phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1H-Indol-2-yl(phenyl)methanone from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes are the Friedel-Crafts acylation of indole with benzoyl chloride or benzoic anhydride, and the Fischer indole synthesis.[1][2][3][4][5] Friedel-Crafts acylation is often preferred for its directness, though it can present challenges with regioselectivity. The Fischer indole synthesis is a versatile method for forming the indole ring system itself.[4][5][6][7]
Q2: What are the expected major byproducts in the synthesis of this compound via Friedel-Crafts acylation?
A2: The primary byproduct is typically the isomeric 3-benzoylindole, as acylation of indole often occurs preferentially at the C3 position.[1][2][3][8] Other potential byproducts include N-benzoylindole (from acylation on the indole nitrogen) and unreacted starting materials such as indole and benzoic acid (from hydrolysis of benzoyl chloride). In some cases, di-acylated products may also form.
Q3: How can I monitor the progress of the purification process?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the purification.[9][10] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation of the product from byproducts and starting materials. Visualization can be achieved using a UV lamp (254 nm) and/or a staining reagent like p-anisaldehyde or a ceric ammonium molybdate (CAM) stain, which are effective for indole derivatives.[11][12]
Q4: What are the recommended purification techniques for this compound?
A4: The most common and effective purification techniques are column chromatography on silica gel and recrystallization. Column chromatography is useful for separating the desired C2-acylated product from its C3-acylated isomer and other byproducts.[13] Recrystallization is effective for obtaining highly pure crystalline material after chromatographic separation.[14][15][16][17][18][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | - Incomplete reaction. - Product loss during work-up or extraction. - Inefficient chromatographic separation. - Product decomposition on silica gel. | - Monitor the reaction by TLC to ensure completion. - Ensure proper pH adjustment during work-up to prevent the product from remaining in the aqueous layer. - Optimize the solvent system for column chromatography to achieve better separation.[20][21] - Deactivate the silica gel with triethylamine if the product is found to be acid-sensitive. |
| Presence of starting materials in the final product | - Incomplete reaction. - Inefficient purification. | - Increase the reaction time or temperature, or consider using a more active catalyst. - Optimize the column chromatography conditions (e.g., gradient elution) to separate the product from the starting materials. |
| Contamination with the 3-benzoylindole isomer | - Lack of regioselectivity in the Friedel-Crafts acylation. | - Carefully perform column chromatography with an optimized eluent system (e.g., a low polarity solvent system like hexane/ethyl acetate with a shallow gradient) to separate the isomers. Multiple columns may be necessary. - Consider protecting the indole nitrogen with a suitable protecting group before acylation to improve regioselectivity. |
| Product appears as an oil and does not crystallize | - Presence of impurities. - Inappropriate recrystallization solvent. | - Re-purify the product by column chromatography to remove impurities. - Perform a systematic solvent screen to find a suitable solvent or solvent pair for recrystallization. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[14][16][17][18] |
| Broad or tailing peaks during column chromatography | - Column overloading. - Inappropriate solvent system. - Interaction of the indole nitrogen with the acidic silica gel. | - Reduce the amount of crude product loaded onto the column. - Adjust the polarity of the eluent. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing. |
| Multiple spots on TLC after purification | - Incomplete separation. - Decomposition of the product on the TLC plate. | - Re-run the column chromatography with a shallower gradient. - Spot the sample and run the TLC plate immediately to minimize decomposition. Consider using pre-treated TLC plates (e.g., with a base). |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | >95% | 60-80% | Effective for separating isomers and multiple impurities. | Can be time-consuming and requires significant solvent volumes. Product may degrade on acidic silica. |
| Recrystallization | >99% | 70-90% (from already partially pure material) | Yields highly pure crystalline product. Simple and cost-effective. | Requires a suitable solvent to be identified. Not effective for removing impurities with similar solubility. |
| Preparative TLC | >98% | 40-60% | Good for small-scale purification and for difficult separations. | Low sample capacity and can be labor-intensive. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or toluene).
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
If the product is too soluble, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve.
-
-
Recrystallization Procedure:
-
Dissolve the impure product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualizations
Caption: Potential components in the crude reaction mixture.
Caption: General workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. testbook.com [testbook.com]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. silicycle.com [silicycle.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. organic chemistry - Recrystallization of two unknown compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. Chromatography [chem.rochester.edu]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving the Regioselectivity of Indole Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the regioselective acylation of indoles.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of an unprotected (NH) indole results in low yields, significant polymerization, and a mixture of N-acylated and C3-acylated products. How can I improve C3-selectivity?
A: This is a classic challenge in indole chemistry. The indole nitrogen can compete with the C3 position for the acylating agent, and the acidic conditions of traditional Friedel-Crafts reactions can lead to polymerization of the electron-rich indole ring.[1][2] To enhance C3-regioselectivity and minimize side reactions, consider optimizing the Lewis acid, solvent, and reaction conditions.
Troubleshooting Strategies:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization.[3] Milder or sterically hindered Lewis acids often provide better selectivity and yields. Dialkylaluminum chlorides, for instance, have been shown to be highly effective for the 3-acylation of unprotected indoles.[3] Metal triflates are also excellent, water-tolerant alternatives that can be used in catalytic amounts.[2]
-
Reaction Conditions: Using a catalytic amount of a Lewis acid in an ionic liquid under microwave irradiation can significantly shorten reaction times and improve yields for C3-acylation.[2][4][5]
-
N-Protection (If necessary): While the goal is often to avoid protection/deprotection steps, using an N-protecting group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction to the C3 position.[1][6] However, this adds extra steps to the synthesis.
Data Presentation: Comparison of Lewis Acids for C3-Acylation of Indole
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield (%) of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [3] |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | [3] |
| 3 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | [7] |
| 4 | Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ (Ionic Liquid) | 81 | [2] |
| 5 | AlCl₃ | Acetyl Chloride | CS₂ | Prone to decomposition | [3] |
Experimental Protocol: C3-Acylation using Diethylaluminum Chloride [3]
-
Preparation: To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 mL, 1.1 mmol) dropwise.
-
Stirring: Stir the resulting mixture at 0 °C for 20 minutes.
-
Acylation: Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the 3-acylindole.
Troubleshooting Workflow for Friedel-Crafts C3-Acylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 1H-Indol-2-yl(phenyl)methanone in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1H-Indol-2-yl(phenyl)methanone and similar poorly soluble compounds during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a lipophilic molecule with low aqueous solubility. Its flat, aromatic structure contributes to strong crystal lattice energy, making it challenging to dissolve in aqueous buffers commonly used in biological assays. While specific quantitative data is limited in publicly available literature, its chemical structure suggests it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro screening.[1] It can dissolve a wide range of both polar and nonpolar compounds. However, it is crucial to be aware of the potential effects of DMSO on assay performance and cell viability.
Q3: What is the maximum recommended concentration of DMSO in a final assay solution?
The final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[2][3] Higher concentrations of DMSO can lead to cytotoxicity, affect cell membrane permeability, and interfere with the activity of certain enzymes or proteins, potentially leading to misleading results.[4][5]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the aqueous assay buffer. Several strategies can be employed to mitigate this, including:
-
Lowering the final compound concentration: Test a range of lower concentrations to find the highest concentration that remains in solution.
-
Using a co-solvent: Adding a small percentage of a water-miscible organic solvent to the aqueous buffer can increase the compound's solubility.
-
Employing solubilizing agents: Excipients like cyclodextrins can encapsulate the compound, increasing its aqueous solubility.[6][7][8]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Q5: Are there alternatives to DMSO for solubilizing this compound?
Yes, other organic solvents such as ethanol, methanol, or acetone can be used to prepare stock solutions. However, the same considerations regarding their final concentration in the assay and potential for cytotoxicity apply. For certain applications, formulation strategies like creating solid dispersions or lipid-based formulations can be explored to improve aqueous solubility without relying on high concentrations of organic solvents.
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Problem: Visible precipitate forms immediately upon adding the compound stock solution to the aqueous assay buffer.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Exceeded Kinetic Solubility Limit | The concentration of the compound in the final assay medium is above its kinetic solubility. |
| 1. Perform a serial dilution: Prepare a range of final compound concentrations to determine the highest concentration that remains soluble. | |
| 2. Visually inspect: Observe the wells for any signs of precipitation (cloudiness, crystals) immediately after dilution and after a short incubation period. | |
| Poor Mixing | Inadequate mixing upon dilution can lead to localized high concentrations and precipitation. |
| 1. Ensure rapid and thorough mixing: Pipette up and down several times or gently vortex immediately after adding the stock solution to the buffer. | |
| 2. Pre-mix in a smaller volume: Dilute the stock solution in a small volume of buffer before adding it to the final assay volume. | |
| Buffer Composition | Components of the assay buffer (e.g., salts, proteins) may decrease the compound's solubility. |
| 1. Test different buffers: If possible, evaluate the compound's solubility in simpler buffer systems (e.g., PBS) before moving to more complex media. | |
| 2. Consider the "salting-out" effect: High salt concentrations can reduce the solubility of nonpolar compounds. If permissible by the assay, try reducing the salt concentration. |
Problem: The compound appears to be soluble initially but precipitates over the course of the experiment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Metastable Supersaturated Solution | The initial dilution may create a temporary supersaturated solution that is not thermodynamically stable and crystallizes over time. |
| 1. Determine thermodynamic solubility: Conduct a thermodynamic solubility assay to understand the true equilibrium solubility of the compound in your assay buffer. | |
| 2. Use solubilizing agents: Incorporate cyclodextrins or other solubilizing excipients into the assay buffer to stabilize the compound in solution. | |
| Temperature Effects | Changes in temperature during the experiment (e.g., moving from room temperature to 37°C) can affect solubility. |
| 1. Pre-warm/cool all solutions: Ensure that the compound stock solution and the assay buffer are at the same temperature before mixing. | |
| 2. Check for temperature-dependent solubility: Perform solubility assessments at the same temperature as your assay. | |
| Compound Instability | The compound may be degrading over time, and the degradation products could be less soluble. |
| 1. Assess compound stability: Analyze the compound in the assay buffer over time using techniques like HPLC to check for degradation. | |
| 2. Minimize exposure to light and air: If the compound is sensitive to light or oxidation, protect your solutions accordingly. |
Data Presentation: Solubility of Structurally Similar Indole Derivatives
While specific quantitative solubility data for this compound is scarce in the literature, the following table presents solubility data for structurally related indole compounds to provide a general reference.
| Compound | Solvent | Solubility | Reference |
| Indole-3-acetic acid | Ethyl acetate | High | [9] |
| Indole-3-acetic acid | DMSO | High | [9] |
| Indole-3-acetic acid | DMF | High | [9] |
| Indole-3-acetic acid | n-Butanol | Moderate | [9] |
| Indole-3-acetic acid | Acetone | Moderate | [9] |
| Indole-3-acetic acid | Ethanol | Moderate | [9] |
| Indole-3-acetic acid | Methanol | Moderate | [9] |
| Indole-3-acetic acid | Acetonitrile | Low | [9] |
| Indole-3-acetic acid | Chloroform | Low | [9] |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on the referenced study and are intended for comparative purposes only.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound, which is the concentration at which it begins to precipitate when a stock solution is added to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add stock solutions to the assay plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution into the corresponding wells of the clear-bottom assay plate. Include wells with DMSO only as a negative control.
-
Add aqueous buffer: Rapidly add a fixed volume (e.g., 198 µL) of PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Mix and incubate: Immediately after adding the buffer, mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure precipitation: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Determine kinetic solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the DMSO control.
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a compound, which is a more accurate measure of its true solubility in a given solvent.
Materials:
-
Solid this compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add excess solid compound: Add an excess amount of solid this compound to a glass vial.
-
Add assay buffer: Add a known volume of the assay buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Collect supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Analyze concentration: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
-
Determine thermodynamic solubility: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and at that temperature.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Simplified MAPK signaling pathway with potential inhibition points.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 2-Aroylindole Synthesis
Welcome to the technical support center for 2-aroylindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing 2-aroylindoles?
A1: The synthesis of 2-aroylindoles, important structural motifs in medicinal chemistry, is primarily achieved through several catalytic methods. The most prominent are:
-
Palladium-catalyzed reactions: These are widely used for C-H activation and cross-coupling reactions to introduce an aroyl group at the C2 position of the indole ring.[1][2] Methods like Heck-type reactions and direct C-H palladation are efficient for this transformation.[1]
-
Copper-catalyzed reactions: Copper catalysts, such as CuBr, are employed in reactions that can form related heterocyclic structures from 2-arylindoles, demonstrating their utility in indole chemistry.[3][4] While direct 2-aroylation is less common, copper is crucial for various indole functionalization reactions.[5]
-
Iron-catalyzed reactions: Iron, being inexpensive and non-toxic, is an attractive catalyst for Friedel-Crafts acylation.[6][7] While traditionally favoring the C3 position, recent methods have explored its use for functionalization at other positions.[8][9]
Q2: How do I choose between a Palladium, Copper, or Iron catalyst for my specific synthesis?
A2: The choice of catalyst depends on several factors including the desired regioselectivity, substrate scope, functional group tolerance, and cost.
-
For C2-Aroylation: Palladium catalysts are generally the most reliable choice for direct and selective C2-aroylation or acylation, especially when starting with functionalized indoles or indolines.[1][2]
-
For C3-Acylation: Iron-based catalysts are highly effective and environmentally friendly for regioselective Friedel-Crafts acylation at the C3 position of indoles, often under solvent-free conditions.[6][7]
-
For Cost-Effectiveness and Green Chemistry: Iron catalysts are superior due to their low cost and low toxicity.[6][7] Copper catalysts also offer a milder and more economical alternative to palladium for certain transformations.[3]
-
For Novel Reactivity: Dual catalysis systems, such as combining palladium with photoredox catalysis, are emerging to enable reactions under milder conditions with broader substrate scopes.[10][11]
Q3: What is the role of directing groups in controlling the regioselectivity of acylation?
A3: Directing groups are crucial for controlling the position of acylation on the indole ring, which is inherently reactive at multiple sites. By temporarily installing a directing group on the indole nitrogen, C-H activation can be guided to a specific position. For instance, a 2-pyrimidine or 2-pyridine group on the nitrogen can direct palladium-catalyzed acylation specifically to the C2 position.[12] This strategy overcomes the intrinsic preference for electrophilic substitution at the C3 position.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aroylindoles.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).• Perform a test reaction with a known, reliable substrate to confirm catalyst activity.• For palladium catalysts, ensure the active Pd(0) species is being generated in situ if required. |
| Poor Substrate Quality | • Verify the purity of starting materials (indole, acylating agent) by NMR or other analytical techniques.• Ensure solvents are anhydrous and reagents are free from contaminants that could poison the catalyst. |
| Incorrect Reaction Conditions | • Optimize reaction temperature; some catalytic cycles have a narrow optimal temperature window.• Screen different solvents, as solvent polarity can significantly impact catalyst solubility and reactivity.[13] • Check the concentration of reagents; reactions may be sensitive to stoichiometry. |
| Atmosphere Contamination | • If the reaction is air- or moisture-sensitive, ensure all glassware is oven-dried and the reaction is run under a properly maintained inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Poor Regioselectivity (e.g., C3 acylation instead of C2)
| Potential Cause | Troubleshooting Steps |
| Intrinsic Reactivity | • The indole C3 position is electron-rich and prone to electrophilic attack.[1] For C2 selectivity, a method that avoids a classical Friedel-Crafts mechanism is needed.• Consider using a palladium-catalyzed C-H activation strategy, which has shown high selectivity for the C2 position.[1][2] |
| Choice of Catalyst | • Avoid strong Lewis acids like AlCl₃ which strongly favor C3 acylation.• Iron powder has been shown to be highly regioselective for the C3 position.[6][7] For C2, palladium catalysts are preferred.[1] |
| Missing or Ineffective Directing Group | • For challenging substrates, install a directing group on the indole nitrogen to force C2 functionalization.[12] |
Issue 3: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| Di-acylation | • Reduce the equivalents of the acylating agent.• Lower the reaction temperature to decrease the rate of the second acylation.• Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-acylated product is dominant. |
| Polymerization/Decomposition | • Indoles can be unstable in the presence of strong acids.[13] If using a Friedel-Crafts method, screen for a milder Lewis acid.• Lower the reaction temperature and ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. |
| Homocoupling of Acylating Agent | • This can be an issue in some cross-coupling reactions. Adjusting the ligand-to-metal ratio or adding specific additives can sometimes suppress this side reaction. |
Catalyst Performance Data
The following table summarizes performance data for different catalytic systems in indole acylation reactions. Note that direct comparison is challenging as conditions vary between studies.
| Catalyst System | Acylating Agent | Position | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Arylboronic Acid | C2 | Toluene | 100 | ~85% | |
| Iron Powder | Benzoyl Chloride | C3 | Solvent-free | RT | ~95% | [6] |
| Pd(PhCN)₂Cl₂ / Photocatalyst | Benzaldehydes | C3 | DCE | RT | ~90% | [10] |
| CuBr | (Used for derivatization) | N/A | NMP | 80 | up to 99% | [3] |
| FeCl₃ | Acyl Chlorides | C3/C5 | Dichloromethane | Varies | Good | [8] |
Key Experimental Protocols
Protocol 1: Iron-Powder-Promoted C3-Acylation of Indole (Solvent-Free)
This protocol is adapted from a procedure for the regioselective Friedel-Crafts acylation of indoles.[6][7]
Materials:
-
Indole (1.0 mmol)
-
Acyl chloride (1.5 mmol)
-
Iron powder (2.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the indole and iron powder.
-
Add the acyl chloride to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a short time frame (e.g., 30-60 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-acylindole.
Protocol 2: Palladium-Catalyzed C2-Arylation of Indoline
This protocol describes a one-step synthesis of 2-arylindoles from indolines.[1]
Materials:
-
Indoline (0.3 mmol)
-
Arylboronic acid (0.75 mmol, 2.5 equiv.)
-
Pd(OAc)₂ (10 mol%)
-
Solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the indoline, arylboronic acid, and Pd(OAc)₂.
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add the solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2-arylindole product.
Visual Guides
// Node Definitions start [label="Low Yield or\nNo Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; q1 [label="Is the Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; a1_yes [label="Check Starting\nMaterial Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_no [label="Use Fresh Catalyst\nStore Properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are Reaction\nConditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; a2_yes [label="Check for Catalyst\nPoisons (e.g., water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_no [label="Optimize Temp,\nSolvent, & Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
// Edges start -> q1; q1 -> a1_no [label=" No "]; q1 -> a1_yes [label=" Yes "]; a1_yes -> q2; q2 -> a2_no [label=" No "]; q2 -> a2_yes [label=" Yes "]; a1_no -> end; a2_no -> end; a2_yes -> end; } } Caption: Troubleshooting flowchart for low reaction yield.
// Node Definitions sub [label="Indole +\nAroyl Source", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Catalyst\n(Pd, Fe, Cu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv [label="Solvent +\nHeat", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Catalytic Reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; workup [label="Work-up &\nQuenching", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="2-Aroylindole\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub -> react; cat -> react; solv -> react; react -> workup [label=" 1. Reaction "]; workup -> purify [label=" 2. Isolation "]; purify -> prod [label=" 3. Purification "]; } } Caption: General experimental workflow for synthesis.
// Node Definitions start [label="Desired Regioselectivity?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; c2 [label="C2-Aroylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c3 [label="C3-Aroylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_cat [label="Palladium-Catalyzed\nC-H Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; fe_cat [label="Iron-Catalyzed\nFriedel-Crafts", fillcolor="#F1F3F4", fontcolor="#202124"]; directing_group [label="Consider N-Directing\nGroup Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_free [label="Consider Solvent-Free\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> c2 [label=" C2 "]; start -> c3 [label=" C3 "]; c2 -> pd_cat; c3 -> fe_cat; pd_cat -> directing_group; fe_cat -> solvent_free; } } Caption: Catalyst selection guide for regioselectivity.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums [organic-chemistry.org]
- 4. Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Iron-Catalyzed Friedel-Crafts-type 3,5-Diacylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
identifying impurities in 1H-Indol-2-yl(phenyl)methanone synthesis by NMR
Technical Support Center: Synthesis of 1H-Indol-2-yl(phenyl)methanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis of this compound, with a focus on identification using ¹H NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows a complex mixture of aromatic signals that don't correspond to the desired this compound. What are the likely impurities?
A1: When synthesizing this compound, particularly via Friedel-Crafts acylation of indole with benzoyl chloride, several impurities can arise. The most common are:
-
Unreacted Starting Materials: Residual indole and benzoic acid (from the hydrolysis of benzoyl chloride).
-
Isomeric Byproducts: Friedel-Crafts acylation of indole is known to produce a mixture of isomers. The major byproduct is often the thermodynamically more stable 3-benzoylindole . Depending on the reaction conditions, some N-benzoylindole (1-benzoylindole) may also be formed.[1]
Q2: How can I distinguish between the desired 2-acyl product and the 3-acyl and 1-acyl isomers using ¹H NMR?
A2: The position of acylation on the indole ring significantly influences the chemical shifts of the indole protons.
-
This compound (Desired Product): The proton at the C3 position of the indole ring will appear as a singlet or a narrow triplet (due to coupling with the N-H proton) in the aromatic region, typically around δ 7.0-7.5 ppm.
-
3-Benzoylindole (Common Impurity): The proton at the C2 position is now adjacent to the nitrogen and will be shifted downfield, appearing as a distinct singlet or doublet around δ 8.2-8.5 ppm.[2]
-
N-Benzoylindole (Possible Impurity): In this case, the protons at both C2 and C3 will be present. The C3 proton will be significantly shifted downfield compared to unsubstituted indole due to the electron-withdrawing benzoyl group on the nitrogen.
Q3: I see a broad singlet around δ 10-12 ppm that integrates for less than one proton. What could this be?
A3: This is likely the N-H proton of the indole ring. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, this signal can be very broad and may not integrate perfectly. For a related compound, --INVALID-LINK--methanone, the indole NH proton appears as a broad singlet at δ 10.9 ppm.[3] If you suspect the presence of multiple indole-containing species, you may see multiple broad N-H signals.
Q4: My spectrum has sharp signals in the δ 7.5-8.2 ppm range that do not match my product. What are they?
A4: These signals could correspond to unreacted benzoyl chloride or benzoic acid. Benzoic acid typically shows signals for its aromatic protons between δ 7.5 and 8.2 ppm, with the ortho protons being the most downfield.[4][5][6] Benzoyl chloride will have a similar pattern but may be shifted slightly.
Q5: How can I confirm the presence of unreacted indole in my sample?
A5: Unreacted indole has a characteristic ¹H NMR spectrum. Look for a multiplet around δ 6.5 ppm, which corresponds to the proton at the C3 position. The other indole protons will appear in the δ 7.0-7.7 ppm range. The N-H proton of indole typically appears as a broad singlet around δ 8.1 ppm in CDCl₃.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (in CDCl₃) for this compound and potential impurities. Note that exact chemical shifts can vary based on the solvent and spectrometer frequency.
| Compound | Key Protons | Approximate Chemical Shift (δ ppm) | Multiplicity |
| This compound | Indole N-H | ~9.0 - 10.0 (or broader) | br s |
| Phenyl H (ortho to C=O) | ~7.8 - 8.0 | m | |
| Phenyl H (meta, para to C=O) | ~7.4 - 7.7 | m | |
| Indole H4, H7 | ~7.6 - 7.8 | m | |
| Indole H5, H6 | ~7.1 - 7.4 | m | |
| Indole H3 | ~7.0 - 7.2 | s or t | |
| Indole (Starting Material) | N-H | ~8.1 | br s |
| H4, H7 | ~7.6 - 7.7 | d | |
| H2 | ~7.2 | t | |
| H5, H6 | ~7.1 - 7.2 | m | |
| H3 | ~6.5 | t | |
| Benzoic Acid (Impurity) | COOH | >10.0 (often very broad) | br s |
| H2, H6 (ortho) | ~8.1 - 8.2 | d | |
| H4 (para) | ~7.6 - 7.7 | t | |
| H3, H5 (meta) | ~7.4 - 7.5 | t | |
| 3-Benzoylindole (Isomeric Impurity) | N-H | ~8.5 - 9.0 | br s |
| H2 | ~8.2 - 8.4 | d | |
| Aromatic H's | ~7.2 - 7.9 | m | |
| N-Benzoylindole (Isomeric Impurity) | Aromatic H's | ~7.2 - 7.8 | m |
| H3 | ~6.6 - 6.8 | d |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative method and may require optimization.
Materials:
-
Indole
-
Benzoyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend the Lewis acid (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve indole (1.0 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the stirred Lewis acid suspension.
-
Dissolve benzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
¹H NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product or crude reaction mixture in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualizations
Workflow for Impurity Identification by ¹H NMR
Caption: Workflow for identifying impurities in this compound synthesis.
References
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. hil9_sln.html [ursula.chem.yale.edu]
stability testing of 1H-Indol-2-yl(phenyl)methanone under experimental conditions
Technical Support Center: Stability Testing of 1H-Indol-2-yl(phenyl)methanone
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of this compound. The information herein is intended for researchers, scientists, and drug development professionals to aid in the design, execution, and troubleshooting of stability studies under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results for this compound are inconsistent across different batches of stressed samples. What could be the cause?
A1: Inconsistent results in stability studies can stem from several factors. Firstly, ensure that the stress conditions are precisely controlled and reproducible. Minor variations in temperature, pH, or the concentration of stressing agents can lead to significant differences in degradation. Secondly, the degradation of this compound may be highly dependent on the initial concentration of the compound. It is also crucial to verify the homogeneity of your sample solutions before initiating the stress studies. Finally, consider the possibility of interactions with container surfaces, especially under harsh pH or high-temperature conditions.
Q2: I am observing a significant loss of the parent compound under oxidative stress conditions, but I am unable to detect any distinct degradation products using my current HPLC method. What should I do?
A2: This is a common challenge in forced degradation studies.[1] One possibility is that the degradation products are not being retained or resolved on your current HPLC column. You may need to adjust the mobile phase composition, gradient, or switch to a different column chemistry. Another possibility is that the degradants do not have a chromophore that absorbs at the wavelength you are using for detection. In this case, a photodiode array (PDA) detector can be invaluable for examining the entire UV spectrum. If the degradation products are volatile, a mass spectrometry (MS) detector would be more appropriate for their identification. It is also possible that the compound is degrading into multiple minor products that are below the limit of detection of your current method.
Q3: What are the most likely degradation pathways for this compound?
A3: Based on the chemical structure, which features an indole ring and a ketone functional group, several degradation pathways are plausible. The indole nucleus is susceptible to oxidation. The ketone group can be a site for reduction or other reactions.[2] Under hydrolytic conditions (acidic or basic), the amide bond within the indole ring could potentially be cleaved, although this is generally less common than oxidative degradation for indoles. Photolytic degradation is also a possibility, leading to radical-mediated reactions.
Q4: What is a reasonable target for the extent of degradation in forced degradation studies?
A4: The goal of forced degradation is to generate a sufficient amount of degradation products for analytical method development and validation, without completely degrading the parent compound. A degradation of approximately 10-30% of the active pharmaceutical ingredient (API) is generally considered optimal.[1][3] This range ensures that the primary degradation products are formed at a concentration that can be reliably detected and quantified.
Q5: Are there any special considerations for handling this compound during stability studies?
A5: Yes. Given the potential for photolytic degradation, it is advisable to handle the compound and its solutions under reduced light conditions or in amber glassware.[3] For thermal stability studies, it is important to choose temperatures that accelerate degradation without causing a change in the degradation pathway that would not be relevant to normal storage conditions.[3]
Summary of Quantitative Stability Data
The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are provided as an example of how to present stability data. Actual results may vary.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent | Number of Degradants Detected |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~ 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ~ 15% | 2 |
| Oxidative | 3% H₂O₂ | 12 | 25 (Room Temp) | ~ 20% | 3 |
| Thermal | Solid State | 48 | 80 | ~ 8% | 1 |
| Photolytic | Solid State (ICH Option 1) | 24 | 25 (Room Temp) | ~ 12% | 2 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis:
-
For hydrolytic samples, neutralize the solution before dilution.
-
For thermal and photolytic solid samples, dissolve a known weight of the stressed solid in the mobile phase to achieve a target concentration.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or as determined by PDA analysis).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1H-Indol-2-yl(phenyl)methanone and Combretastatin A-4: Tubulin-Targeting Agents in Cancer Research
In the landscape of anticancer drug development, agents that target the microtubule network are of significant interest. This guide provides a detailed comparison of two such compounds: the well-established natural product Combretastatin A-4 and the synthetic molecule 1H-Indol-2-yl(phenyl)methanone. While Combretastatin A-4 is a potent and extensively studied tubulin polymerization inhibitor, direct biological data for this compound is limited. Therefore, this comparison will draw upon data from structurally related 2-phenylindole and 2-acyl-indole derivatives to infer its potential activities and provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of each compound, which influence their solubility, bioavailability, and interaction with biological targets.
| Property | This compound | Combretastatin A-4 |
| Chemical Structure | Indole-2-yl ketone | Stilbenoid |
| Molecular Formula | C₁₅H₁₁NO[1] | C₁₈H₂₀O₅[2][3] |
| Molecular Weight | 221.25 g/mol [4] | 316.34 g/mol [3] |
| Appearance | Data not readily available | White solid |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol. | Insoluble in water; soluble in DMSO and ethanol.[3] |
| Synthesis | Typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[4] | Isolated from Combretum caffrum or synthesized.[5] |
Mechanism of Action and Biological Activity
Both Combretastatin A-4 and indole-based compounds are recognized for their ability to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Combretastatin A-4 is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
While direct experimental data for This compound is not extensively available, numerous studies on structurally similar 2-phenylindole and 2-acyl-indole derivatives suggest a similar mechanism of action. These indole-based compounds have been shown to inhibit tubulin polymerization and exhibit significant anticancer activity.[6][7] The 2-phenylindole scaffold, in particular, has been identified as a promising pharmacophore for targeting the colchicine binding site on tubulin.[8][9][10]
In Vitro Cytotoxicity
The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | Combretastatin A-4 (nM) | 2-Phenylindole Derivatives (µM) (Representative Analogs) |
| MCF-7 | Breast Cancer | ~1-10 | 0.1 - 5.0 |
| A549 | Lung Cancer | ~1-5 | 1.0 - 10.0 |
| HeLa | Cervical Cancer | ~0.5-2 | 0.5 - 8.0 |
| HT-29 | Colon Cancer | ~2-15 | Data not readily available |
| K562 | Leukemia | ~1-8 | Data not readily available |
Note: Data for 2-phenylindole derivatives are representative values from studies on various analogs and are intended to provide an estimated range of activity. Specific IC₅₀ values for this compound are not currently available in the public domain.
Tubulin Polymerization Inhibition
The direct effect of these compounds on their molecular target, tubulin, is assessed through in vitro polymerization assays.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC₅₀ (µM) |
| Combretastatin A-4 | ~1-2 |
| 2-Acyl-Indole Derivatives (Representative Analogs) | ~0.5 - 5.0 |
Note: The IC₅₀ for 2-acyl-indole derivatives is a representative range from studies on various analogs.
Signaling Pathways
The disruption of microtubule dynamics by these compounds triggers a cascade of downstream signaling events.
Combretastatin A-4 is known to affect several key signaling pathways:
-
Vascular Endothelial Growth Factor (VEGF) Signaling: By disrupting the endothelial cell cytoskeleton, Combretastatin A-4 indirectly inhibits angiogenesis, a process crucial for tumor growth and metastasis, which is largely regulated by the VEGF signaling pathway.[11][12][13]
-
PI3K/Akt Signaling: This pathway, central to cell survival and proliferation, is often dysregulated in cancer.[14][15][16][17][18] Tubulin inhibitors like Combretastatin A-4 can induce apoptosis, in part, by modulating the PI3K/Akt pathway.
-
Rho Signaling: This pathway is critical for maintaining endothelial cell shape and barrier function. Combretastatin A-4-induced microtubule disruption leads to the activation of Rho and its downstream effectors, resulting in increased endothelial permeability and vascular disruption within tumors.[19][20][21][22][23]
While the specific signaling pathways affected by This compound have not been elucidated, it is plausible that as a tubulin-targeting agent, it would similarly impact pathways related to cell cycle control, apoptosis, and cytoskeletal organization.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of these compounds.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[24][25][26]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[24][25]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[27][28][29]
-
SRB Staining: Stain the fixed cells with SRB solution.[27][28][29][30][31]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[27][28]
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.[27][30]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 515 nm.[29]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution in a suitable buffer (e.g., G-PEM buffer) containing GTP and a fluorescent reporter.[32][33][34][35]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission).[32]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ for inhibition.
Conclusion
Combretastatin A-4 is a well-characterized and highly potent tubulin polymerization inhibitor with significant antitumor and anti-vascular effects. Its mechanism of action and impact on various signaling pathways are extensively documented. In contrast, while this compound belongs to a class of compounds known to possess anticancer properties through tubulin inhibition, specific experimental data for this particular molecule is lacking. Based on the activity of structurally related 2-phenylindole and 2-acyl-indole derivatives, it is reasonable to hypothesize that this compound may also function as a tubulin polymerization inhibitor. However, further experimental validation is imperative to ascertain its potency, mechanism of action, and potential as a therapeutic agent. This comparative guide serves as a foundation for researchers interested in exploring the potential of indole-based compounds as novel anticancer agents and highlights the need for further investigation into the biological activities of this compound.
References
- 1. CID 160807145 | C30H22N2O2 | CID 160807145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 | C18H20O5 | CID 5351344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 4. This compound | 1022-86-2 | Benchchem [benchchem.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. ahajournals.org [ahajournals.org]
- 20. journals.biologists.com [journals.biologists.com]
- 21. portlandpress.com [portlandpress.com]
- 22. RhoGTPase in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. SRB assay for measuring target cell killing [protocols.io]
- 29. 4.10. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 30. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 31. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 32. In vitro tubulin polymerization assay [bio-protocol.org]
- 33. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 34. researchgate.net [researchgate.net]
- 35. cytoskeleton.com [cytoskeleton.com]
In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis
For Immediate Release
Recent preclinical studies have highlighted the potential of indole-based compounds as effective anticancer agents. This guide provides a comparative analysis of the in vivo anticancer activity of two classes of indole derivatives, indolyl-hydrazones and indole-2-carboxamides, against breast cancer models. The performance of these compounds is compared with the established kinase inhibitor, staurosporine, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise, supported by experimental data.
Executive Summary
An in vivo study on a novel indolyl-hydrazone, designated as compound 5, has demonstrated significant tumor growth inhibition in a breast cancer xenograft model. Similarly, an indole-2-carboxamide derivative, LG25, has shown efficacy in a triple-negative breast cancer model. While direct in vivo comparative data with 1H-Indol-2-yl(phenyl)methanone is not currently available in published literature, these derivatives provide strong evidence for the anticancer potential of the broader indole scaffold. This guide synthesizes the available data to facilitate an objective comparison with the known anticancer agent, staurosporine.
Comparative In Vivo and In Vitro Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of the selected indole derivatives and the comparator, staurosporine.
Table 1: In Vivo Anticancer Activity
| Compound | Animal Model | Tumor Type | Treatment Protocol | Key Findings |
| Indolyl-Hydrazone (Compound 5) | MCF-7 Xenograft in mice | Breast Cancer | Not specified in abstract | Substantial reduction in tumor volume from 106 mm³ (control) to 56.4 mm³ (a 46.9% reduction)[1][2] |
| Indole-2-Carboxamide (LG25) | MDA-MB-231 Xenograft in mice | Triple-Negative Breast Cancer | Not specified in abstract | Effectively targeted TNBC in preclinical models by inducing cell cycle arrest and apoptosis[3][4] |
| Staurosporine | Not available in a directly comparable breast cancer monotherapy model | - | - | In vivo studies often involve combination therapies or different cancer models.[5][6][7] |
Table 2: In Vitro Anticancer Activity against MCF-7 Breast Cancer Cells
| Compound | IC50 Value (µM) |
| Indolyl-Hydrazone (Compound 5) | 2.73 ± 0.14[1] |
| Staurosporine | 8.32 ± 0.43[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the available experimental protocols for the key experiments cited.
In Vivo Antitumor Efficacy of Indolyl-Hydrazone (Compound 5)
A detailed in vivo protocol for the study of indolyl-hydrazone compound 5 is not fully available in the referenced abstracts. The study utilized a xenograft model with MCF-7 breast cancer cells implanted in mice. The primary outcome measured was the reduction in tumor volume compared to an untreated control group.[1][2] To fully evaluate and replicate this study, the complete methodology including the specific strain of mice, the number of cells injected, the dosing regimen (dose, route of administration, and frequency), and the duration of the treatment would be required.
In Vivo Antitumor Efficacy of Indole-2-Carboxamide (LG25)
The in vivo anticancer effects of LG25 were evaluated in a xenograft mouse model using MDA-MB-231 triple-negative breast cancer cells.[3][4] The study confirmed the inhibitory activities of LG25 observed in vitro. For a comprehensive understanding, the detailed protocol specifying the animal model, drug formulation and administration, and tumor growth monitoring is necessary.
General Protocol for Establishing MCF-7 Xenografts in Nude Mice
MCF-7 cells, a human breast cancer cell line, are commonly used to establish tumor xenografts in immunodeficient mice. A general protocol involves the subcutaneous injection of a suspension of MCF-7 cells into the flank of the mice. To support tumor growth, which is estrogen-dependent, an estrogen source, such as an estradiol pellet, is typically implanted subcutaneously. Tumor growth is then monitored regularly by measuring the tumor dimensions with calipers.
Signaling Pathways and Logical Relationships
The anticancer activity of these indole derivatives is attributed to their interaction with key cellular signaling pathways that regulate cell proliferation and survival.
Indolyl-Hydrazone (Compound 5) Signaling Pathway
Compound 5 is proposed to induce apoptosis in cancer cells by inhibiting the EGFR/PI3K/AKT and CDK2 signaling pathways. This dual inhibition disrupts critical pathways for cell growth and division, leading to programmed cell death.
Caption: Proposed signaling pathway of Indolyl-Hydrazone (Compound 5).
Experimental Workflow for In Vivo Anticancer Activity Assessment
The general workflow for evaluating the in vivo anticancer activity of a test compound using a xenograft model is a multi-step process.
Caption: General experimental workflow for in vivo anticancer studies.
Conclusion
The available preclinical data strongly suggest that indole derivatives, specifically indolyl-hydrazones and indole-2-carboxamides, hold significant promise as anticancer agents. The indolyl-hydrazone compound 5, in particular, has demonstrated superior in vitro potency against MCF-7 breast cancer cells compared to staurosporine and has shown substantial in vivo tumor growth inhibition. Further research, including detailed in vivo studies with comprehensive protocols and direct comparative investigations, is warranted to fully elucidate the therapeutic potential of these compounds and to advance them towards clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. (PDF) Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. (2019) | Xiaohong Xu | 10 Citations [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Indol-2-yl(phenyl)methanone and Other Tubulin Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of the novel tubulin inhibitor candidate, 1H-Indol-2-yl(phenyl)methanone, in comparison to established agents.
This guide provides a comprehensive comparison of this compound and its close analog, 5-methoxy-1H-indol-2-yl(phenyl)methanone (D-64131), with well-established tubulin inhibitors such as Colchicine, Vinblastine, and Paclitaxel. The objective is to present a clear overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Performance Comparison of Tubulin Inhibitors
The inhibitory effects of this compound and other key tubulin inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the mean IC50 values for anti-proliferative activity against various cancer cell lines.
| Compound | Type | Binding Site | Tubulin Polymerization IC50 (µM) | Mean Anti-proliferative IC50 (nM) |
| 5-methoxy-1H-indol-2-yl(phenyl)methanone (D-64131) * | Destabilizer | Colchicine | 0.53[1] | 62[1] |
| Colchicine | Destabilizer | Colchicine | 8.1 - 10.6[2] | Varies by cell line |
| Vinblastine | Destabilizer | Vinca Alkaloid | ~0.43 | Varies by cell line |
| Paclitaxel (Taxol) | Stabilizer | Taxane | Not Applicable (Promotes Assembly) | 10 |
Note: Data for 5-methoxy-1H-indol-2-yl(phenyl)methanone (D-64131) is presented as a close structural analog to this compound.
Mechanism of Action and Signaling Pathways
Tubulin inhibitors function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified as either microtubule-destabilizing or -stabilizing agents.
This compound and its analog D-64131 belong to the class of 2-aroylindoles, which act as microtubule-destabilizing agents.[1] Experimental evidence suggests that these compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).
The signaling pathway initiated by the binding of a colchicine-site inhibitor like this compound is depicted below:
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound or other inhibitors)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled 96-well plates
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a standard assay, the final concentration of tubulin is 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the cold tubulin solution to the wells containing the test compound.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin.
Materials:
-
Tubulin protein
-
[³H]-Colchicine (radiolabeled)
-
Test compound
-
Scintillation counter
-
Buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl2, pH 7.0)
Procedure:
-
Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-colchicine in the presence of varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the protein-bound [³H]-colchicine from the unbound ligand. This can be achieved by methods such as ultrafiltration or gel filtration.
-
Quantify the amount of bound [³H]-colchicine using a scintillation counter.
-
A decrease in the amount of bound [³H]-colchicine in the presence of the test compound indicates competitive binding to the colchicine site.
-
The binding affinity of the test compound can be calculated from the competition curve.
Cell-Based Experimental Workflow
This workflow outlines the steps to assess the cellular effects of tubulin inhibitors.
Caption: Cell-based experimental workflow.
This comprehensive guide provides a foundation for researchers to understand and further investigate the potential of this compound as a novel tubulin inhibitor. The provided data and protocols facilitate a direct comparison with existing therapies and support the ongoing development of new anti-cancer agents.
References
A Comparative Analysis of the Biological Activities of Indole-2-yl and Indole-3-yl Methanones
A deep dive into the pharmacological potential of two closely related indole scaffolds, this guide offers a comparative study of the biological activities of indole-2-yl and indole-3-yl methanones. Synthesizing data from numerous studies, we present a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The position of substitution on the indole ring can significantly influence the pharmacological profile of the resulting molecule. This guide focuses on the comparative biological activities of two key positional isomers: indole-2-yl methanones and indole-3-yl methanones. While both share the same fundamental components, the seemingly minor shift of the methanone group from the 2- to the 3-position of the indole ring can lead to profound differences in their interactions with biological targets.
Anticancer Activity: A Tale of Two Isomers
Both indole-2-yl and indole-3-yl methanone derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Indole-2-yl Methanone Derivatives:
Derivatives of indole-2-yl methanone have shown promise as inhibitors of key kinases involved in cancer progression. For instance, bis(1H-indol-2-yl)methanones have been identified as potent inhibitors of the platelet-derived growth factor (PDGF) receptor kinase and FLT3 receptor tyrosine kinase, which are often aberrantly active in various cancers, including acute myeloid leukemia (AML).[2][3][4] The most potent FLT3 inhibitors in one study exhibited IC50 values in the nanomolar range (0.04 to 0.06 µM).[3] Furthermore, some indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells.[5][6]
Indole-3-yl Methanone Derivatives:
The indole-3-yl methanone scaffold is a common feature in compounds designed to target various cancer-related pathways. For example, certain pyrazolinyl-indole derivatives with a methanone linkage have shown remarkable cytotoxic activities against a broad panel of cancer cell lines, including leukemia, colon, and breast cancer.[7] Some of these compounds are believed to exert their effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] Additionally, indole-3-yl derivatives have been associated with the induction of apoptosis and cell cycle arrest.[1][8]
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Indole-2-yl Methanone Derivatives | |||
| bis(1H-indol-2-yl)methanone derivative | Purified PDGFβ-receptor | 0.02 - 0.1 µM | [2] |
| bis(1H-indol-2-yl)methanone derivative | FLT3 expressing cells | 0.04 - 0.06 µM | [3] |
| Indole-2-carboxamide derivative | Pancreatic cancer cells (Panc-1) | - (Caspase-3 activation) | [5] |
| Indole-3-yl Methanone Derivatives | |||
| Pyrazolinyl-indole derivative (HD05) | Leukemia cells | 78.76% growth inhibition at 10 µM | [7] |
| 1,1-Bis(3-indolyl)-1-(p-substitutedphenyl)methane | A549 lung cancer cells | Induces apoptosis | [1] |
Antimicrobial Activity: Broad Spectrum Potential
Both indole-2-yl and indole-3-yl methanone derivatives have been investigated for their ability to combat microbial infections, with various compounds showing activity against a range of bacteria and fungi.
Indole-2-yl Methanone Derivatives:
While less extensively studied for their antimicrobial properties compared to their C3-substituted counterparts, some indole-2-yl derivatives have shown antimicrobial potential. For example, certain indole-2-carboxamides have been investigated for their activity against Mycobacterium abscessus.
Indole-3-yl Methanone Derivatives:
A significant number of indole-3-yl methanone derivatives have been synthesized and evaluated for their antimicrobial effects. For instance, 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives have demonstrated notable antibacterial activity, particularly those with bromine substitutions on the aryl ring.[9] Other studies have reported on indole-3-yl derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10]
| Compound Type | Microorganism | Activity (MIC) | Reference |
| Indole-2-yl Methanone Derivatives | |||
| Indole-2-carboxamide | Mycobacterium abscessus | 0.125 µg/mL | |
| Indole-3-yl Methanone Derivatives | |||
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivative | Various bacteria | Active | [9] |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivative | MRSA, Bacillus sp., E. coli, K. pneumoniae, C. albicans | Active | [10] |
| 3-substituted-1H-imidazol-5-yl-1H-indole | MRSA | ≤0.25 µg/mL | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory potential of both indole scaffolds has been explored, with evidence suggesting their ability to modulate key inflammatory pathways.
Indole-2-yl Methanone Derivatives:
The anti-inflammatory activities of indole-2-yl methanones are an active area of research. Some studies have pointed to the potential of related indole-2-one derivatives in inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
Indole-3-yl Methanone Derivatives:
Indole-3-yl derivatives have a more established history in anti-inflammatory research. For example, the compound 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to reduce acute paw inflammation in a carrageenan-induced edema model and attenuate markers of chronic inflammation in an adjuvant-induced arthritis model.[12] The mechanism of action for some of these compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[13][14]
| Compound Type | In Vivo Model | Effect | Reference |
| Indole-2-yl Methanone Derivatives | |||
| Indole-2-one derivative | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 | |
| Indole-3-yl Methanone Derivatives | |||
| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Carrageenan-induced paw edema (rat) | Reduced inflammation | [12] |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Carrageenan-induced peritonitis (mouse) | Reduced leukocyte migration | [15][16] |
Signaling Pathways and Mechanisms
The biological activities of indole-2-yl and indole-3-yl methanones are underpinned by their interactions with various cellular signaling pathways.
Indole-2-yl Methanone Derivatives - Kinase Inhibition:
A key mechanism for the anticancer activity of indole-2-yl methanones is the inhibition of protein kinases. As depicted in the diagram below, these compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like PDGF receptor and FLT3, thereby blocking their autophosphorylation and downstream signaling.[2][3]
Figure 1: Kinase inhibition by Indole-2-yl Methanone Derivatives.
Indole-3-yl Methanone Derivatives - NF-κB Pathway Inhibition:
The anti-inflammatory and some of the anticancer effects of indole-3-yl derivatives are attributed to their ability to suppress the NF-κB signaling pathway. These compounds can inhibit the activation of IκB kinase (IKK), which is crucial for the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. By preventing this, they block the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[13][14][17]
Figure 2: NF-κB pathway inhibition by Indole-3-yl Methanones.
Experimental Protocols
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (indole-2-yl or indole-3-yl methanone derivatives) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Broth Microdilution Method for Antimicrobial Susceptibility Testing:
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity:
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
The comparative analysis of indole-2-yl and indole-3-yl methanones reveals a fascinating interplay between chemical structure and biological function. While both scaffolds serve as a foundation for potent bioactive molecules, their positional isomerism directs their activity towards different cellular targets and pathways. Indole-2-yl methanone derivatives have emerged as promising kinase inhibitors for cancer therapy, whereas indole-3-yl methanones exhibit a broader spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects, often mediated through the inhibition of the NF-κB pathway. This guide provides a valuable resource for researchers in drug discovery and development, highlighting the distinct yet complementary therapeutic potential of these two important classes of indole derivatives. Further head-to-head comparative studies will be instrumental in fully elucidating their structure-activity relationships and paving the way for the development of novel and more effective therapeutic agents.
References
- 1. 1, 1-Bis (3′-indolyl)-1-(p-substituted phenyl) methane compounds inhibit lung cancer cell and tumor growth in a metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Indol-2-yl Methanone Scaffolds as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory potential of compounds based on the 1H-Indol-2-yl(phenyl)methanone scaffold. Due to the limited publicly available in vitro data for this compound itself, this analysis focuses on the closely related and well-characterized bis(1H-indol-2-yl)methanones . The performance of these compounds is compared with established multi-kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibition
The indol-2-yl methanone scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Research into bis(1H-indol-2-yl)methanone derivatives has demonstrated significant inhibitory activity against key receptor tyrosine kinases (RTKs) implicated in cancer, such as Fms-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]
Table 1: In Vitro Inhibitory Activity of bis(1H-Indol-2-yl)methanone Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative bis(1H-indol-2-yl)methanone derivatives against FLT3 and PDGFR, highlighting their potential and selectivity.
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 98 | FLT3 | 0.06 |
| PDGFR | >1 | |
| Compound 102 | FLT3 | 0.04 |
| PDGFR | >1 | |
| Compound 76 | FLT3 | >10 |
| PDGFR | 0.5 | |
| Compound 82 | FLT3 | >10 |
| PDGFR | 0.25 |
Data sourced from studies on novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and PDGFR tyrosine kinases.
Table 2: Comparative IC50 Values of Clinically Relevant Kinase Inhibitors
To contextualize the potency of the indol-2-yl methanone scaffold, the table below compares its analogs with several FDA-approved multi-kinase inhibitors targeting a similar range of kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Sorafenib | VEGFR-2 | 90[3][4] |
| PDGFR-β | 57[3][4] | |
| FLT3 | 59[3] | |
| c-Kit | 68 | |
| Raf-1 | 6[3] | |
| Sunitinib | VEGFR-2 | 80[3][5] |
| PDGFR-β | 2[3][5] | |
| FLT3 | 50[6] | |
| c-Kit | <10 | |
| Regorafenib | VEGFR-1 | 13[7][8] |
| VEGFR-2 | 4.2[7][8] | |
| VEGFR-3 | 46[7][8] | |
| PDGFR-β | 22[7][8] | |
| c-Kit | 7[7][8] | |
| RET | 1.5[7][8] | |
| Pazopanib | VEGFR-1 | 10[3][9][10] |
| VEGFR-2 | 30[3][9][10] | |
| VEGFR-3 | 47[3][9][10] | |
| PDGFR-α | 71[10] | |
| PDGFR-β | 84[3][9] | |
| c-Kit | 140[3][9] |
Experimental Protocols for In Vitro Kinase Inhibition Assays
The following provides a generalized methodology for determining the in vitro inhibitory activity of a test compound, such as this compound, against a target kinase. This protocol is based on common luminescent and fluorescence-based kinase assay principles.[11][12][13][14][15]
Objective:
To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials and Reagents:
-
Purified recombinant target kinase (e.g., FLT3, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein)[14]
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12][13]
-
Test Inhibitor (this compound) dissolved in DMSO
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents)[11][13]
-
96-well or 384-well microplates
-
Microplate reader capable of detecting luminescence or FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup:
-
To the wells of a microplate, add the test inhibitor at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).
-
Add the purified kinase and the specific substrate to each well.[15]
-
Allow the kinase and inhibitor to incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).[16]
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a detection reagent.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[13]
-
For LanthaScreen™ Assay: This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor. The signal is measured as a change in Fluorescence Resonance Energy Transfer (FRET).[11]
-
-
Data Analysis:
-
The luminescent or FRET signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The bis(1H-indol-2-yl)methanone scaffold has shown potent activity against FLT3, a key driver in certain leukemias.[2] The diagram below illustrates the downstream signaling cascade initiated by FLT3 activation.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Experimental Workflow
The process of validating a potential kinase inhibitor in vitro follows a structured workflow, from compound preparation to data analysis.
References
- 1. Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(benzo[b]furan-2-yl)methanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 2.3. In vitro kinase assay [bio-protocol.org]
- 16. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis routes for 2-aroylindoles
A Head-to-Head Comparison of Synthetic Routes to 2-Aroylindoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aroylindole scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The strategic placement of an aroyl group at the C2 position of the indole ring imparts unique electronic and steric properties, making these compounds valuable targets in medicinal chemistry and materials science. The efficient and versatile synthesis of 2-aroylindoles is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of several prominent synthetic routes, offering a critical evaluation of their advantages, limitations, and practical applicability.
Introduction to Synthetic Strategies
The synthesis of 2-aroylindoles can be broadly approached through two main strategies:
-
Indole Ring Formation with a Pre-installed Aroyl Group: These methods involve the construction of the indole nucleus from precursors that already contain the aroyl moiety. Classical named reactions such as the Fischer, Nenitzescu, and Cadogan-Sundberg syntheses fall into this category.
-
Direct C2-Acylation of a Pre-formed Indole Ring: This strategy involves the direct introduction of an aroyl group at the C2 position of an existing indole scaffold. Friedel-Crafts acylation and metal-catalyzed cross-coupling reactions are key examples of this approach.
This guide will focus on a comparative analysis of the Fischer Indole Synthesis, Larock Indole Synthesis, and Direct C2-Functionalization methods, as these represent a diverse set of well-established and modern techniques.
Quantitative Data Comparison
The following table summarizes key quantitative data for different synthetic routes to 2-aroylindoles, providing a comparative overview of their performance. It is important to note that direct comparison can be challenging due to variations in substrates, specific reagents, and reaction optimization in the cited literature.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Reported Yield (%) |
| Fischer Indole Synthesis | Arylhydrazine, α-Aroyl Ketone | Acid catalyst (e.g., PPA, H₂SO₄, ZnCl₂) | High temperature (conventional heating) or microwave irradiation | 76% (conventional) - 93% (microwave)[1][2] |
| Larock Indole Synthesis | o-Iodoaniline, Aroyl-substituted Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | 100-120 °C | Good to excellent[3] |
| Direct C2-Arylation | Indoline, Aryl Boronic Acid | Pd(OAc)₂, Neocuproine, O₂ | 40-80 °C | up to 92%[4] |
| Friedel-Crafts Acylation | Indole, Aroyl Chloride | Lewis Acid (e.g., AlCl₃, ZnCl₂) or Organocatalyst (e.g., DBN) | Varies (often room temp. to reflux) | 57-88% (with organocatalyst)[5] |
| Cadogan-Sundberg Synthesis | o-Nitrostyrene derivative | Trialkyl phosphite (e.g., P(OEt)₃) | High temperature | Moderate to good[4][6][7] |
Detailed Methodologies and Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. For the synthesis of 2-aroylindoles, an α-aroyl ketone is used as the carbonyl component.
General Experimental Protocol:
-
Hydrazone Formation: To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq.) in ethanol or acetic acid is added the α-aroyl ketone (1.0 eq.). The mixture is stirred at room temperature or heated gently for 1-2 hours to form the corresponding arylhydrazone.
-
Cyclization: The solvent is removed, and a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid is added.
-
Heating: The reaction mixture is then heated to a high temperature (typically 100-180 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Alternatively, microwave irradiation (e.g., 100-150 °C for 10-30 minutes) can be employed for faster reaction times and often improved yields.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH or NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or recrystallization.
Logical Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. This method offers a high degree of flexibility in introducing substituents onto the indole ring. For 2-aroylindoles, an aroyl-substituted alkyne is employed.
General Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with the o-iodoaniline (1.0 eq.), the aroyl-substituted alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a ligand like triphenylphosphine (PPh₃) (4-10 mol%), and a base, typically potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) (2.0-3.0 eq.).
-
Solvent and Additives: Anhydrous solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added. In many cases, an additive like lithium chloride (LiCl) or tetrabutylammonium chloride (TBAC) (1.0 eq.) is included to facilitate the reaction.
-
Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, with reaction progress monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel.
Logical Workflow for Larock Indole Synthesis:
Caption: Larock Indole Synthesis Workflow
Direct C2-Functionalization: Friedel-Crafts Acylation
Direct C2-acylation of the indole nucleus presents an alternative and often more convergent approach. While Friedel-Crafts acylation of indoles typically occurs at the more nucleophilic C3 position, strategic use of protecting groups on the nitrogen and specific reaction conditions can favor C2-acylation.
General Experimental Protocol:
-
Indole Protection (Optional but often necessary): The indole nitrogen is often protected with a suitable group (e.g., tosyl, mesyl, or benzyl) to enhance C2-selectivity and prevent N-acylation. This is typically achieved by treating the indole with the corresponding halide or anhydride in the presence of a base.
-
Acylation Reaction: The N-protected indole (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane). A Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or SnCl₄) (1.1-2.0 eq.) is added at low temperature (e.g., 0 °C or -78 °C).
-
Addition of Acylating Agent: The aroyl chloride or anhydride (1.1-1.5 eq.) is then added dropwise to the reaction mixture.
-
Reaction Progression and Quenching: The reaction is stirred at low temperature and allowed to warm to room temperature, with progress monitored by TLC. Upon completion, the reaction is quenched by carefully adding ice water or a dilute acid solution.
-
Work-up and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying and concentration, the crude product is purified by column chromatography.
-
Deprotection (if necessary): The N-protecting group is removed under appropriate conditions to yield the final 2-aroylindole.
Logical Workflow for Friedel-Crafts Acylation:
Caption: Friedel-Crafts Acylation Workflow
Head-to-Head Comparison of the Synthesis Routes
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis | Direct C2-Functionalization (Friedel-Crafts) |
| Versatility & Scope | Broad scope for arylhydrazines and ketones. Tolerates various functional groups, though sensitive to strongly acidic or basic conditions. | Highly versatile for substituted o-iodoanilines and alkynes. Excellent functional group tolerance.[3] | Scope can be limited by the availability of substituted indoles and the regioselectivity of the acylation. |
| Regioselectivity | Regioselectivity can be an issue with unsymmetrical ketones. | Generally high regioselectivity, with the bulkier group of the alkyne directing to the C2 position. | C3 acylation is the major competing side reaction. N-protection is often required to achieve C2 selectivity. |
| Reaction Conditions | Often requires harsh acidic conditions and high temperatures. Microwave-assisted methods offer milder conditions.[1] | Milder than Fischer synthesis, but requires an inert atmosphere and often high-boiling solvents. | Can range from mild to harsh depending on the Lewis acid used. Organocatalytic methods offer milder alternatives.[5] |
| Atom Economy | Good, with the main byproduct being ammonia. | Moderate, as it involves the use of a stoichiometric halide. | Good, especially if N-protection is not required. |
| Starting Material Availability | Arylhydrazines and α-aroyl ketones are generally accessible. | o-Iodoanilines and aroyl-substituted alkynes may require multi-step synthesis. | Substituted indoles and aroyl chlorides are often commercially available. |
| Catalyst/Reagent Cost & Toxicity | Uses inexpensive acid catalysts, but some can be corrosive. | Relies on expensive and potentially toxic palladium catalysts. | Lewis acids can be corrosive and generate significant waste. Organocatalysts are a more environmentally friendly option. |
Conclusion
The choice of synthetic route for a particular 2-aroylindole target will depend on a variety of factors, including the desired substitution pattern, functional group tolerance, scalability, and cost considerations.
-
The Fischer Indole Synthesis remains a workhorse for its simplicity and the ready availability of starting materials, especially when regioselectivity is not a concern or can be controlled.
-
The Larock Indole Synthesis offers excellent versatility and functional group tolerance, making it a powerful tool for the synthesis of complex and highly substituted 2-aroylindoles, albeit at a higher cost.
-
Direct C2-Functionalization methods, particularly modern variations of the Friedel-Crafts acylation, provide a convergent and often milder alternative, though regioselectivity can be a challenge that necessitates additional protection/deprotection steps.
For drug development professionals, the scalability and cost-effectiveness of the Fischer synthesis may be attractive for large-scale production, while the versatility of the Larock synthesis is invaluable for generating diverse libraries of compounds for screening. Researchers in academia may find the novelty and elegance of direct C2-functionalization methods appealing for exploring new chemical space. Ultimately, a thorough understanding of the strengths and weaknesses of each approach is crucial for the successful synthesis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
Comparative Guide to Validating the Binding of 1H-Indol-2-yl(phenyl)methanone to Tubulin
This guide provides a comprehensive comparison of experimental methodologies for validating the binding of 1H-Indol-2-yl(phenyl)methanone, a compound from the 2-aroylindole class of potential tubulin inhibitors, to its target protein, tubulin. The protocols and data presented offer a framework for researchers and drug development professionals to assess its efficacy against other known tubulin-targeting agents.
Introduction to Tubulin-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, motility, and intracellular transport.[1] Their critical role in mitosis makes them a prime target for anticancer drug development.[2] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. These agents are broadly classified based on their binding site on tubulin, with the colchicine binding site being a key target for small molecule inhibitors that prevent tubulin polymerization.[1][2]
Indole-based compounds have emerged as a promising class of tubulin inhibitors, with many derivatives designed to interact with the colchicine binding site.[3][4] this compound and its analogues belong to this group, and rigorous experimental validation is necessary to confirm their binding and characterize their mechanism of action.[5] This guide outlines the essential in vitro and cell-based assays required for this validation process.
Data Presentation: Comparative Efficacy
The following tables summarize key quantitative data, comparing the performance of a hypothetical this compound (designated as "Test Compound") with established tubulin inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
This table compares the ability of the test compound to inhibit the assembly of purified tubulin in a cell-free system. The IC50 value represents the concentration required to inhibit polymerization by 50%.
| Compound | Class | Target Site | Tubulin Polymerization IC50 (µM) |
| Test Compound | 2-Aroylindole | Colchicine Site (putative) | 2.1 |
| Colchicine[2] | Natural Product | Colchicine Site | 8.1 |
| Combretastatin A-4[6] | Stilbenoid | Colchicine Site | ~2-3 |
| Nocodazole[7] | Synthetic | Colchicine Site | ~1-5 |
| Paclitaxel[7] | Taxane | Taxol Site (Stabilizer) | N/A (Promotes Polymerization) |
Table 2: Colchicine Competitive Binding Assay
This assay measures the ability of the test compound to displace colchicine from its binding site on tubulin, typically measured by a decrease in fluorescence.
| Compound | Concentration (µM) | Inhibition of Colchicine Binding (%) |
| Test Compound | 5 | 75% |
| Nocodazole (Positive Control)[8] | 5 | 85% |
| Paclitaxel (Negative Control)[8] | 10 | < 5% |
Table 3: Cellular Activity against Human Cancer Cell Lines
This table presents the cytotoxic effects and cell cycle impact of the test compound on a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
| Compound | Cytotoxicity IC50 (nM) (MCF-7 Cells) | % of Cells in G2/M Phase (at IC50 conc.) |
| Test Compound | 65 | 70% |
| Colchicine | ~10-50 | > 60% |
| Paclitaxel[9] | ~5-15 | > 60% |
| Doxorubicin (Non-tubulin agent) | ~50-200 | < 20% |
Experimental Protocols & Visualizations
Detailed methodologies for the key validation experiments are provided below, accompanied by workflow and pathway diagrams.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin dimers in real-time.[10] The polymerization process is monitored by the increase in fluorescence of a reporter molecule that binds to assembled microtubules.[11]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure porcine or bovine tubulin protein in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 2-4 mg/mL.[11] Keep on ice.
-
Prepare a stock solution of a fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare serial dilutions of the test compound, positive controls (e.g., colchicine, nocodazole), and a negative control (e.g., DMSO vehicle) in G-PEM buffer.
-
-
Assay Setup:
-
Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Figure 1: Workflow for the in vitro tubulin polymerization assay.
Colchicine Competitive Binding Assay
This assay determines if a test compound binds at or near the colchicine binding site on β-tubulin. It leverages the natural fluorescence of colchicine, which increases upon binding to tubulin. A competing compound will prevent this interaction, leading to a reduction in fluorescence.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable assay buffer.
-
Prepare a solution of colchicine (e.g., 3 µM).
-
Prepare serial dilutions of the test compound. Use a known colchicine-site binder (e.g., Nocodazole) as a positive control and a compound that binds elsewhere (e.g., Paclitaxel) as a negative control.[8]
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin solution with the test compound dilutions or controls.
-
Add the colchicine solution to all wells.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow binding to reach equilibrium.[8]
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation ~350 nm, emission ~430 nm).
-
-
Data Analysis:
-
Normalize the fluorescence values to a control sample containing only tubulin and colchicine (100% binding).
-
Plot the percentage of fluorescence reduction against the concentration of the test compound to determine its competitive binding activity.
-
Cell-Based Assays
Cell-based assays are essential for confirming that the compound's effect on purified tubulin translates to a functional outcome in a biological context.[9][13]
A. Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and controls) for a period corresponding to at least one cell cycle (e.g., 24 hours).
-
-
Cell Preparation:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
-
Staining and Analysis:
-
Rehydrate the fixed cells by washing with PBS.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[9]
-
B. Immunofluorescence Microscopy of Microtubule Network
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with the test compound at its IC50 concentration for a shorter duration (e.g., 6-18 hours).
-
-
Fixation and Staining:
-
Fix the cells with a solution of 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
-
Analysis:
-
Compare the microtubule network in treated cells to untreated controls. Disruption of the filamentous network, depolymerization, and formation of abnormal mitotic spindles confirm the compound's intracellular activity.[14]
-
Figure 2: Pathway of tubulin inhibitor-induced cell cycle arrest.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
Assessing the Selectivity of 1H-Indol-2-yl(phenyl)methanone Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 1H-Indol-2-yl(phenyl)methanone. The assessment is based on a hypothetical screening against a panel of representative kinases, offering insights into its potential as a selective kinase inhibitor. The data is presented alongside reference compounds to contextualize its inhibitory activity and selectivity. Detailed experimental protocols for a standard kinase screening assay are also provided to ensure reproducibility and aid in the design of further studies.
Comparative Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of kinases and compared with a promiscuous inhibitor, Staurosporine, and a hypothetical selective inhibitor, Compound X. The data, presented as percent inhibition at a 1 µM concentration, highlights the compound's potential selectivity.
Table 1: Kinase Inhibition Profile of Test Compounds at 1 µM
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Compound X (Selective PDGFRα Inhibitor) (% Inhibition) |
| Tyrosine Kinases | |||
| PDGFRα | 85 | 98 | 95 |
| PDGFRβ | 78 | 97 | 80 |
| FLT3 | 65 | 95 | 15 |
| VEGFR2 | 40 | 92 | 10 |
| EGFR | 15 | 88 | 5 |
| FGFR1 | 12 | 85 | <5 |
| c-Src | 8 | 80 | <5 |
| Serine/Threonine Kinases | |||
| ROCK1 | 5 | 75 | <5 |
| PKA | <5 | 99 | <5 |
| PKCα | <5 | 98 | <5 |
| CDK2/cyclin A | <5 | 90 | <5 |
Note: Data for this compound and Compound X is hypothetical and for illustrative purposes, based on the activity of structurally related compounds.[1][2] Staurosporine data reflects its known promiscuous nature.
Interpretation of Selectivity Data
The hypothetical data suggests that this compound exhibits preferential inhibition of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Unlike the broad-spectrum inhibitor Staurosporine, which potently inhibits nearly all kinases in the panel, this compound shows significantly less activity against other tyrosine kinases such as EGFR and c-Src, and minimal inhibition of the serine/threonine kinases tested. This profile suggests a degree of selectivity that warrants further investigation through dose-response studies to determine IC50 values.
Experimental Protocols
The following is a detailed methodology for a representative kinase selectivity profiling experiment using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[3][4][5] This protocol is designed for high-throughput screening in a 384-well format.[3][4]
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a single concentration.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega's Kinase Selectivity Profiling Systems) which includes:
-
Kinase 8-Tube Strips (containing purified kinases)
-
Substrate 8-Tube Strips (containing corresponding substrates)
-
Kinase Reaction Buffer
-
-
ADP-Glo™ Kinase Assay Reagents
-
Test compound (this compound) dissolved in DMSO
-
Control compounds (e.g., Staurosporine)
-
384-well assay plates (white, flat-bottom)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all components of the Kinase Selectivity Profiling System and the ADP-Glo™ Assay on ice.
-
Prepare a 2.5X working stock of the kinase reaction buffer.
-
Prepare working stocks of the kinases by diluting them directly in the provided strips with the 2.5X buffer.[4]
-
Prepare working stocks of the ATP/substrate solutions by adding 100 µM ATP to the substrate strips.[4]
-
Prepare a 1 µM final concentration of the test compound and control compounds in the assay plate. The initial compound solution is typically added at a 5X concentration (e.g., 1 µl of a 5 µM solution for a final 5 µl reaction volume).[4]
-
-
Kinase Reaction:
-
Dispense 1 µl of the test compound, control, or vehicle (DMSO) into the appropriate wells of the 384-well plate.[4]
-
Initiate the kinase reaction by adding 2 µl of the Kinase Working Stock to each well.
-
Immediately add 2 µl of the corresponding ATP/Substrate Working Stock to each well.[4]
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature (22–25°C) for 1 hour.[4]
-
-
ADP Detection and Signal Generation:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) where Signal_compound is the luminescence in the presence of the test compound, Signal_vehicle is the luminescence with DMSO only (0% inhibition), and Signal_background is the luminescence of a no-kinase control (100% inhibition).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the kinase selectivity profiling assay.
Caption: Workflow for Kinase Selectivity Profiling.
Signaling Pathway Context
The primary hypothetical targets of this compound, PDGFR and FLT3, are receptor tyrosine kinases (RTKs). These receptors play crucial roles in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified, generic RTK signaling cascade that is initiated upon ligand binding.
References
- 1. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase [pubmed.ncbi.nlm.nih.gov]
- 2. Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
A Comparative Analysis of the Cytotoxic Profiles of Novel 2-Aroylindole Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the promising candidates, 2-aroylindole derivatives have emerged as a significant class of compounds exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of selected novel 2-aroylindole derivatives, presenting key experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic potential of several novel 2-aroylindole derivatives has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) or inhibitory concentration (IC50) values for selected compounds in comparison to Paclitaxel, a well-established anti-cancer drug.
| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference Compound | Cancer Cell Line | GI50/IC50 (µM) |
| Arylamidrazone (2c) | Leukemia (HL-60(TB)) | 3.9 | Paclitaxel | Various (Mean) | 0.01 |
| Leukemia (MOLT-4) | 2.3 | ||||
| Melanoma (MALME-3M) | 5.44 | ||||
| Breast Cancer (HS 578T) | 6.05 | ||||
| Benzo[g]indole (3c) | Leukemia (MOLT-4) | < 10 (Negative growth at 10µM) | |||
| Melanoma (SK-MEL-5) | < 10 (Negative growth at 10µM) | ||||
| Breast Cancer (HS 578T) | < 10 (Negative growth at 10µM) | ||||
| D-64131 | Various (Mean) | 0.062 | |||
| D-68144 | Various (Mean) | 0.024 |
Note: The data for compounds 2c and 3c are presented as GI50 values from the NCI-60 screen, where a lower value indicates higher potency. For compound 3c, specific GI50 values were not provided, but significant growth reduction (negative growth) was observed at a 10 µM concentration. The IC50 values for D-64131 and D-68144 are mean values across a panel of 12 different tumor cell types, highlighting their broad-spectrum activity.
Experimental Protocols
The evaluation of the cytotoxic activity of these 2-aroylindole derivatives was conducted using standardized and rigorous methodologies.
NCI-60 Human Tumor Cell Line Screen
Compounds 2c and 3c were evaluated as part of the National Cancer Institute's (NCI) 60-cell line screening program.
-
Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.
-
Assay: The sulforhodamine B (SRB) assay was employed to determine cell growth inhibition. This assay measures cell protein content as an estimation of cell density.
-
Procedure:
-
Cells were seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compounds were then added at various concentrations. For initial screening, a single concentration of 10 µM was used. For compounds showing significant activity, a five-dose response curve was generated.
-
After a 48-hour incubation period, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
Unbound dye was removed, and the protein-bound dye was solubilized.
-
The absorbance was read on an automated plate reader.
-
-
Data Analysis: The percentage of growth was calculated relative to the number of cells at the start of the experiment and the number of cells in the control wells. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was then determined.
MTT Assay for Cytotoxicity
The cytotoxic activities of compounds like D-64131 and D-68144 are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with the 2-aroylindole derivatives at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation, the MTT reagent was added to each well, and the plates were incubated for a further 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
-
Data Analysis: The absorbance values of the treated cells were compared to those of untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, was then calculated from the dose-response curve.
Mechanism of Action: Tubulin Inhibition
A significant number of 2-aroylindole derivatives, including D-64131 and D-68144 , exert their cytotoxic effects by targeting the microtubule network within cancer cells. They act as tubulin polymerization inhibitors, disrupting the dynamic instability of microtubules, which is crucial for cell division, intracellular transport, and maintenance of cell shape.
A Comparative Benchmarking Guide: 1H-Indole-2-yl(phenyl)methanone and its Analogs Against Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of indole-based compounds, specifically focusing on a representative potent Indolin-2-one derivative, against the established anticancer drugs Sunitinib and Doxorubicin. While direct anticancer activity data for 1H-Indol-2-yl(phenyl)methanone is not extensively documented in publicly available literature, the broader class of indole derivatives, particularly indolin-2-ones, has demonstrated significant promise in cancer research.
Introduction to Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous biologically active compounds. In oncology, indole derivatives have gained prominence as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. This has led to the development of targeted therapies, such as Sunitinib, an indole-containing multi-kinase inhibitor.
Comparative Cytotoxicity Analysis
To provide a clear performance benchmark, this section compares the in vitro cytotoxic activity of a highly potent Indolin-2-one derivative with Sunitinib and the conventional chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented for various human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of a Potent Indolin-2-one Derivative, Sunitinib, and Doxorubicin Against Various Cancer Cell Lines.
| Compound/Drug | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Potent Indolin-2-one Derivative | ~0.016[1] | ~0.0037 (H460 cell line)[1][2] | Data not available |
| Sunitinib | 5.61 - 31.18[3][4] | 3.13 - 3.6[5] | Data not available |
| Doxorubicin | 1.9 | > 20[6][7] | 2.5[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The values presented are representative figures from the cited literature.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the IC50 values of potential anticancer compounds.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., the Indolin-2-one derivative) and reference drugs are prepared in a series of dilutions. The culture medium is replaced with fresh medium containing the compounds at various concentrations, and the cells are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is critical for the development of targeted cancer therapies. This section outlines the known signaling pathways affected by the benchmark drugs and the putative pathways for indole derivatives.
Indolin-2-one Derivatives
Many indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases. A primary target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR, these compounds can suppress tumor growth and metastasis.
Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It targets several RTKs, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are involved in both angiogenesis and tumor cell proliferation.[8][9] The inhibition of these receptors disrupts downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor vascularization and induction of cancer cell apoptosis.[10]
Doxorubicin
Doxorubicin's anticancer mechanism is multifaceted. Its primary modes of action are the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the DNA strands and thereby halting replication.[11][12] This DNA damage triggers the intrinsic apoptosis pathway.
Conclusion
The presented data underscores the significant potential of Indolin-2-one derivatives as a promising class of anticancer agents. The representative compound demonstrates exceptionally high potency, with IC50 values in the nanomolar range against certain cancer cell lines, surpassing the in vitro efficacy of the established multi-kinase inhibitor Sunitinib and the conventional chemotherapeutic Doxorubicin in the examples provided. The primary mechanism of action for many of these indole derivatives is the inhibition of key protein kinases involved in tumor angiogenesis and proliferation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Indol-2-yl(phenyl)methanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1H-Indol-2-yl(phenyl)methanone, a compound commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire.[1]
-
Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Evacuate personnel from the area and ensure adequate ventilation.[1]
Waste Identification and Classification
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible container.
-
For solutions, use a labeled, leak-proof container.
-
The container must be clearly marked with the full chemical name: "this compound".
-
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name and any known hazard characteristics
-
The accumulation start date
-
The name and contact information of the generating laboratory or personnel
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Acceptable Disposal Methods (to be performed by a licensed facility):
-
Controlled Incineration: This is a common and effective method for the destruction of organic chemical waste.[1] Flue gas scrubbing should be used to remove any harmful combustion byproducts.[1]
-
Licensed Chemical Destruction Plant: A specialized facility equipped to handle and neutralize chemical waste in a safe and environmentally sound manner.[1]
Decontamination of Empty Containers
Containers that held this compound must be properly decontaminated before recycling or disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent.[1] The rinsate must be collected and disposed of as chemical waste.
-
Puncturing: After decontamination, puncture the container to prevent reuse.[1]
-
Disposal: The decontaminated and punctured container can then be disposed of in a sanitary landfill or as directed by your EHS office.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Indol-2-yl(phenyl)methanone
Disclaimer: This information is for guidance purposes only and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Summary of Chemical and Physical Properties
Limited quantitative data is available for 1H-Indol-2-yl(phenyl)methanone. The following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 1022-86-2 | Benchchem[1] |
| Molecular Formula | C₁₅H₁₁NO | Chemical Synthesis Database[2] |
| Molecular Weight | 221.26 g/mol | Chemical Synthesis Database[2] |
| Physical State | Solid (presumed) | General chemical knowledge |
| Melting Point | Not available | Chemical Synthesis Database[2] |
| Boiling Point | Not available | Chemical Synthesis Database[2] |
| Density | Not available | Chemical Synthesis Database[2] |
| Solubility | Not available | |
| Appearance | Not available |
Hazard Identification and Precautionary Measures
As specific hazard data is unavailable, this compound should be handled as a compound of unknown toxicity. General precautions for handling powdered research chemicals should be strictly followed. Based on structurally similar compounds, potential hazards may include skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
-
Respiratory Protection: For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All respiratory protection should be used in accordance with a documented respiratory protection program.
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Don all required personal protective equipment as detailed above.
-
Prepare the work area within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood.
-
Handle the compound gently to avoid creating dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Keep containers of the compound closed when not in use.
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's EHS department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




